Aconitic acid, triallyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(prop-2-enyl) (Z)-prop-1-ene-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHHDFRSEQSGLN-BENRWUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C/C(=C/C(=O)OCC=C)/C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13675-27-9 | |
| Record name | Aconitic acid, triallyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACONITIC ACID, TRIALLYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Triallyl Aconitate from Aconitic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triallyl aconitate from aconitic acid. The synthesis is primarily achieved through a direct acid-catalyzed esterification, a variant of the Fischer esterification. This document outlines the theoretical basis, experimental protocol, and purification methods for this process, supplemented with quantitative data and workflow visualizations to aid researchers in their synthetic endeavors.
Introduction
Aconitic acid, a tricarboxylic acid, can be esterified with allyl alcohol to produce triallyl aconitate. This triester is of interest in various fields, including polymer chemistry and as a potential cross-linking agent. The synthesis involves the reaction of the three carboxylic acid groups of aconitic acid with three equivalents of allyl alcohol in the presence of an acid catalyst. The reaction is reversible and requires specific conditions to drive it towards the formation of the desired product.
Reaction Principle: Fischer Esterification
The synthesis of triallyl aconitate from aconitic acid and allyl alcohol is a classic example of Fischer esterification.[1][2][3][4] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The overall reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted to the right.[2][4] This is typically accomplished by using a large excess of the alcohol and/or by removing the water formed during the reaction.[2][5]
The mechanism of the Fischer esterification proceeds through several steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][2]
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][2]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1][2]
-
Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Experimental Protocol: Synthesis of Triallyl Aconitate
This section details a plausible experimental procedure for the synthesis of triallyl aconitate based on the principles of Fischer esterification and protocols for similar allyl esters.[6][7]
Materials:
-
Aconitic acid
-
Allyl alcohol (anhydrous)
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Activated charcoal (optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine aconitic acid, a significant excess of allyl alcohol, and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as carbon dioxide evolution may cause pressure buildup.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess allyl alcohol.
-
The crude triallyl aconitate can be further purified by vacuum distillation. If the product is colored, a small amount of activated charcoal can be added before filtration and distillation.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of triallyl aconitate under various conditions, based on typical yields and parameters for Fischer esterification of polycarboxylic acids.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aconitic Acid (moles) | 1.0 | 1.0 | 1.0 |
| Allyl Alcohol (moles) | 6.0 | 9.0 | 12.0 |
| Catalyst | H₂SO₄ (0.05 mol) | p-TSA (0.1 mol) | H₂SO₄ (0.05 mol) |
| Solvent | Toluene | Toluene | None |
| Reaction Time (hours) | 8 | 10 | 12 |
| Temperature (°C) | 110-120 | 110-120 | 100-110 |
| Yield (%) | 75-85 | 80-90 | 70-80 |
| Purity (%) | >95 | >95 | >90 |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of triallyl aconitate.
Caption: Workflow for the synthesis and purification of triallyl aconitate.
Conclusion
The synthesis of triallyl aconitate from aconitic acid via Fischer esterification is a feasible and scalable process. By carefully controlling the reaction conditions, particularly the removal of water and the use of an appropriate catalyst, high yields of the desired product can be achieved. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of the reaction parameters may be necessary to achieve the desired yield and purity for specific applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. cerritos.edu [cerritos.edu]
- 6. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]
- 7. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Aconitic Acid, Triallyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitic acid, triallyl ester, also known as triallyl aconitate, is an organic compound with the chemical formula C15H18O6.[1] As a tri-ester of aconitic acid, it possesses three allyl groups, which contribute to its reactivity and potential for polymerization. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, based on available data. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and material science, where the modification of molecules with ester and allyl functionalities is of interest.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other properties are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C15H18O6 | [1] |
| Molecular Weight | 294.303 g/mol | [2] |
| CAS Number | 13675-27-9 | [2] |
| Density | 1.109 g/cm³ | [2] |
| Boiling Point | 108 °C @ 0.1 mmHg | [2] |
| Flash Point | 166.7 °C | [2] |
| Refractive Index | 1.484 | [2] |
| Predicted logP | 1.9 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively documented in publicly available literature. However, standard methodologies for characterizing liquid esters can be applied. Below is a generalized workflow for such a characterization.
Structure-Property Relationships
The chemical structure of this compound dictates its physical and chemical properties. The presence of both ester and alkene functionalities gives rise to a unique combination of characteristics.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in biological signaling pathways or its specific pharmacological activities. Aconitic acid itself is an intermediate in the Krebs cycle, but the biological implications of its triallyl ester derivative have not been elucidated. Further research is required to explore the potential biological roles and applications of this compound.
Conclusion
This compound is a molecule with interesting structural features, combining the reactivity of allyl groups with the functionality of esters. This guide has summarized the currently available physicochemical data for this compound. The lack of extensive experimental data, particularly regarding its biological activity and detailed physical properties, highlights the need for further investigation to fully understand its potential applications in fields such as polymer chemistry, materials science, and drug development. Researchers are encouraged to utilize the generalized protocols and structure-property relationships presented here as a foundation for future studies on this and similar molecules.
References
Triallyl Aconitate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of triallyl aconitate, a trifunctional monomer with significant applications in polymer chemistry. This document covers its fundamental chemical properties, including its CAS number and molecular formula, and delves into its synthesis, physical and chemical characteristics, and primary applications as a crosslinking agent. While triallyl aconitate is principally a synthetic compound with limited direct biological interaction, this guide also briefly explores the metabolic context of its parent molecule, aconitic acid, to provide a broader scientific perspective. Detailed experimental protocols for its synthesis via Fischer esterification are outlined, and key data are summarized in tabular format for ease of reference. Furthermore, this guide employs graphical representations to illustrate the synthesis process and the logical relationships in its application.
Chemical Identification and Properties
Triallyl aconitate, systematically named tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate, is an ester of aconitic acid and allyl alcohol.
Table 1: Chemical Identification of Triallyl Aconitate
| Identifier | Value |
| CAS Number | 13675-27-9[1] |
| Molecular Formula | C15H18O6[1] |
| Molecular Weight | 294.30 g/mol |
| Synonyms | Aconitic acid triallyl ester, 1-Propene-1,2,3-tricarboxylic acid, tri-2-propen-1-yl ester[1] |
Table 2: Physical and Chemical Properties of Triallyl Aconitate
| Property | Value |
| Appearance | Colorless to yellowish liquid |
| Boiling Point | 108 °C at 0.1 mmHg |
| Density | 1.109 g/cm³ |
| Refractive Index | 1.484 |
| Flash Point | 166.7 °C |
Synthesis of Triallyl Aconitate
The primary method for synthesizing triallyl aconitate is through the Fischer esterification of aconitic acid with allyl alcohol. This reaction involves the acid-catalyzed esterification of the three carboxylic acid groups of aconitic acid.
Experimental Protocol: Fischer Esterification
Materials:
-
Aconitic acid
-
Allyl alcohol (in excess, to serve as both reactant and solvent)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aconitic acid in an excess of allyl alcohol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution. Carbon dioxide evolution will be observed.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude triallyl aconitate can be further purified by vacuum distillation.
Applications
The three allyl groups in triallyl aconitate make it a valuable crosslinking agent in the production of polymers and resins. These allyl groups can participate in free-radical polymerization, leading to the formation of a three-dimensional polymer network.
Polymer Chemistry
-
Crosslinking Agent: Triallyl aconitate is used to enhance the thermal and mechanical properties of various polymers. When incorporated into a polymer matrix and subjected to curing (e.g., through heat or radiation), it forms covalent bonds between polymer chains, increasing the rigidity, heat resistance, and chemical resistance of the final material.
-
Resin Modification: It can be used as a modifying agent for resins such as epoxy and polyester resins. Its incorporation can improve properties like adhesive strength, mechanical durability, and dimensional stability.
Biological Context: The Role of Aconitic Acid
While triallyl aconitate itself is a synthetic molecule primarily used in industrial applications, its parent compound, aconitic acid, is a naturally occurring molecule with a significant role in biochemistry.
-
Tricarboxylic Acid (TCA) Cycle: cis-Aconitate is an intermediate in the TCA cycle (also known as the Krebs cycle), a fundamental metabolic pathway for cellular respiration. The enzyme aconitase catalyzes the reversible isomerization of citrate to isocitrate via cis-aconitate.[2][3]
-
Plant Metabolism: In some plants, trans-aconitic acid can accumulate and is thought to play a role in various physiological processes.[2]
It is important to note that the biological properties of aconitic acid do not directly translate to triallyl aconitate. The esterification with allyl alcohol significantly alters the molecule's chemical properties and biological activity. Information regarding the specific metabolic pathways or signaling interactions of triallyl aconitate is not prevalent in scientific literature, as its primary relevance is in materials science. Should exposure occur, it is plausible that hydrolysis of the ester bonds could release aconitic acid and allyl alcohol, which would then be metabolized through their respective pathways.
Conclusion
Triallyl aconitate is a versatile trifunctional monomer with established applications as a crosslinking agent in polymer chemistry. Its synthesis is readily achievable through Fischer esterification of aconitic acid and allyl alcohol. The resulting crosslinked polymers exhibit enhanced thermal, mechanical, and chemical properties. While triallyl aconitate does not have a direct, well-documented role in biological signaling, an understanding of the metabolic significance of its parent molecule, aconitic acid, provides a valuable context for researchers in adjacent fields. This guide serves as a foundational resource for professionals in research and development who are interested in the properties and applications of this compound.
References
A Comprehensive Technical Guide to the Spectroscopic Data of Triallyl Aconitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the predicted spectroscopic data for triallyl aconitate, a triester of aconitic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and established spectroscopic principles. Detailed experimental protocols for the synthesis of triallyl aconitate and the acquisition of its spectroscopic data are also provided to facilitate further research and characterization.
Predicted Spectroscopic Data of Triallyl Aconitate
The following tables summarize the predicted spectroscopic data for triallyl aconitate. These predictions are derived from the chemical structure and typical values for similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for Triallyl Aconitate
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~5.90 - 6.05 | m | 3H | -CH=CH₂ |
| ~5.25 - 5.40 | m | 6H | -CH=CH₂ |
| ~4.60 - 4.75 | d | 6H | -O-CH₂-CH= |
| ~3.40 | s | 2H | -CH₂-C= |
| ~6.80 | s | 1H | =CH- |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Triallyl Aconitate
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 172 | C=O (ester) |
| ~168 - 170 | C=O (ester) |
| ~165 - 167 | C=O (ester) |
| ~131 - 133 | -CH=CH₂ |
| ~128 - 130 | =CH- |
| ~135 - 137 | =C(COO)- |
| ~118 - 120 | -CH=CH₂ |
| ~65 - 67 | -O-CH₂- |
| ~40 - 42 | -CH₂-C= |
Table 3: Predicted IR Absorption Data for Triallyl Aconitate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | =C-H stretch (alkene) |
| ~2980 - 2850 | Medium | C-H stretch (alkane) |
| ~1735 - 1720 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1250 - 1150 | Strong | C-O stretch (ester) |
| ~990 and ~910 | Strong | =C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Fragmentation Data for Triallyl Aconitate
| m/z | Proposed Fragment |
| 294 | [M]⁺ (Molecular Ion) |
| 253 | [M - C₃H₅]⁺ (Loss of allyl radical) |
| 237 | [M - OC₃H₅]⁺ (Loss of allyloxy radical) |
| 173 | [Aconitic acid]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following section details the methodologies for the synthesis of triallyl aconitate and the acquisition of its spectroscopic data.
2.1. Synthesis of Triallyl Aconitate
This procedure describes a general method for the esterification of a carboxylic acid with an alcohol.
Materials:
-
Aconitic acid
-
Allyl alcohol
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aconitic acid, a 3-fold molar excess of allyl alcohol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain crude triallyl aconitate.
-
Purify the crude product by column chromatography on silica gel if necessary.
2.2. NMR Spectroscopy
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 10-20 mg of purified triallyl aconitate in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.
2.3. Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a small drop of neat triallyl aconitate directly onto the ATR crystal.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
2.4. Mass Spectrometry (MS)
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Procedure:
-
Prepare a dilute solution of triallyl aconitate in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer. For EI-MS, the sample is typically introduced via a direct insertion probe or a GC inlet. For ESI-MS, the solution is infused directly or via an LC system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Mandatory Visualizations
Diagram 1: Synthesis Workflow of Triallyl Aconitate
Caption: Synthesis workflow for triallyl aconitate.
Aconitic Acid, Triallyl Ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Aconitic acid, triallyl ester. Due to a lack of publicly available experimental data for this specific compound, this document leverages data from structurally related compounds—aconitic acid and various allyl esters—to predict its behavior. Furthermore, this guide presents detailed, standardized experimental protocols for rigorously determining the solubility and stability profile of this compound, in a laboratory setting. This information is intended to guide researchers in handling, formulating, and developing this compound.
Introduction to this compound
This compound, is the tri-ester derivative of aconitic acid and allyl alcohol. Its structure, featuring three allyl groups and a tricarboxylic acid backbone, suggests its potential utility as a crosslinking agent or a monomer in polymer synthesis. The ester functionalities and the reactive allyl double bonds are the primary determinants of its chemical properties, including its solubility and stability. A thorough understanding of these properties is critical for its application in research and drug development.
Predicted Solubility Profile
Based on its structure—a moderately sized organic molecule with three ester groups—this compound is predicted to be insoluble in water but soluble in a range of organic solvents. The ester groups provide some polarity, but the overall hydrocarbon content is likely to dominate its solubility behavior.
For comparative purposes, the solubility data for the parent compound, aconitic acid, is presented in Table 1. The esterification with allyl alcohol is expected to significantly decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents. Copolymers of allyl esters are known to be soluble in a variety of organic solvents, including ethers, ketones, and aromatic hydrocarbons[1].
Table 1: Solubility Data for Aconitic Acid
| Solvent | Solubility |
| Water | 1 g dissolves in 5.5 mL at 13°C and 2 mL at 25°C[2][3]. cis-Aconitic acid has a reported solubility of 400.0 mg/mL[4]. |
| Alcohol (88%) | Soluble in 2 parts at 12°C[2][3]. |
| Ether | Slightly soluble[2][3][5][6]. |
| DMSO | cis-Aconitic acid is reported to be soluble at 34 mg/mL[7]. |
Predicted Stability Profile
The stability of this compound is governed by the reactivity of its ester linkages and allyl groups.
-
Hydrolytic Stability: Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases[8][9]. The rate of hydrolysis is pH-dependent[10][11][12][13]. It is anticipated that this compound will be most stable at a neutral pH and will degrade more rapidly in strongly acidic or alkaline conditions. The stability of cis-aconitic acid is also pH-dependent, with greater stability in neutral solutions and more rapid isomerization to the trans-form in strongly acidic or alkaline solutions[14][15].
-
Thermal Stability: Allylic esters have been shown to undergo thermal decomposition, though often at elevated temperatures[16][17][18]. The thermal decomposition of related compounds is an area of active research[16].
-
Photostability: The presence of double bonds in the allyl groups suggests a potential for reactivity upon exposure to UV light. Photostability is a critical parameter for any compound intended for pharmaceutical use.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Solubility Determination
This protocol outlines a general method for determining the solubility of a compound in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand for a sufficient time for any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It may be necessary to centrifuge or filter the sample.
-
Quantify the concentration of the dissolved this compound in the sample using a validated analytical method.
The following diagram illustrates the workflow for determining solubility.
References
- 1. EP0703250B1 - Polymers of allyl esters with allylic alcohols or propoxylated allylic alcohols - Google Patents [patents.google.com]
- 2. Aconitic Acid | C6H6O6 | CID 309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]
- 4. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CIS-ACONITIC ACID | 585-84-2 [chemicalbook.com]
- 6. cis-Aconitic acid, tech. 85% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. selleckchem.com [selleckchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. web.viu.ca [web.viu.ca]
- 10. researchgate.net [researchgate.net]
- 11. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 17. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 18. Preparation of Allyl and Methallyl Methacrylates by the Thermal Decomposition of Allyl and Methallyl α-Acetoxyisobutyrates [agris.fao.org]
An In-depth Technical Guide to the Isomers of Aconitic Acid and their Esters
This technical guide provides a comprehensive overview of the cis- and trans-isomers of aconitic acid and their corresponding esters. It is intended for researchers, scientists, and professionals in the field of drug development and biochemistry, offering detailed information on their chemical properties, synthesis, biological roles, and experimental protocols.
Introduction to Aconitic Acid Isomers
Aconitic acid (propene-1,2,3-tricarboxylic acid) is an organic acid that exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid.[1] The cis-isomer is a crucial intermediate in the Krebs (citric acid) cycle, where it facilitates the conversion of citrate to isocitrate, a vital step in cellular respiration.[2][3] The trans-isomer, being the more stable form, is found in various plants like sugarcane and is recognized for its potential in industrial applications as a bio-based chemical building block.[4][5][6] Both isomers and their ester derivatives have garnered significant interest due to their diverse biological activities and applications in green chemistry.[5][7]
Chemical and Physical Properties
The fundamental properties of cis- and trans-aconitic acid are summarized below. The presence of three carboxylic acid groups and a carbon-carbon double bond dictates their chemical reactivity, allowing for esterification and other chemical modifications.[1][5]
| Property | cis-Aconitic Acid | trans-Aconitic Acid | Reference(s) |
| IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic acid | (E)-prop-1-ene-1,2,3-tricarboxylic acid | [1][8] |
| Molecular Formula | C₆H₆O₆ | C₆H₆O₆ | [1] |
| Molar Mass | 174.11 g/mol | 174.11 g/mol | [1] |
| Appearance | Colorless to yellow crystals or powder | White solid | [1][9] |
| Melting Point | ~122-125 °C | ~190 °C (decomposes) | [9] |
| Solubility | Soluble in water and alcohol; slightly soluble in ether. | Soluble in water and alcohol. | [9] |
| pKa Values | 2.78, 4.41, 6.21 | 2.80, 4.46 | [1] |
| CAS Number | 585-84-2 | 4023-65-8 | [1] |
Synthesis and Isomerization
Aconitic acid is commonly synthesized through the dehydration of citric acid, typically using a strong acid catalyst like sulfuric acid.[1][9] This process yields a mixture of both cis and trans isomers.[1] The trans isomer is the thermodynamically more stable and predominant form.[6] Isomerization between the two forms is a reversible reaction influenced by factors such as temperature and pH.[10] In biological systems, the enzyme aconitate isomerase can catalyze the reversible isomerization between the two forms.[4][5]
Biological Roles and Activities
The two isomers of aconitic acid exhibit distinct biological functions. Their esters, which can be synthesized from the parent acids, also show a range of biological effects.
cis-Aconitic Acid in the Krebs Cycle
cis-Aconitic acid is a key, albeit transient, intermediate in the Krebs cycle, which is a central metabolic pathway for energy production in aerobic organisms.[3][11] The enzyme aconitase (aconitate hydratase) catalyzes the stereospecific isomerization of citrate to isocitrate, proceeding through the formation of cis-aconitate as a bound intermediate.[2][3] This reaction is essential for the continuation of the cycle and the subsequent generation of ATP.
Biological Activities of trans-Aconitic Acid and Esters
trans-Aconitic acid and its derivatives have been reported to possess a wide array of biological activities.[12] These activities are summarized in the table below. Esterification of the carboxylic acid groups can modulate these activities; for instance, the anti-inflammatory effect of trans-aconitic acid diesters was found to increase with the length of the aliphatic alcohol chain used for esterification.[4]
| Biological Activity | Isomer/Derivative | Observed Effect | Reference(s) |
| Anti-inflammatory | trans-Aconitic Acid Diesters | Reduced inflammation in a lipopolysaccharide (LPS)-induced arthritis mouse model. | [4] |
| Anti-leishmanial | trans-Aconitic Acid | Attenuated promastigote replication of Leishmania. A 2 mM dose reduced parasitic liver burden in hamsters. | [4][5] |
| Nematicidal | trans-Aconitic Acid | Shows potential as a non-toxic agent against root-knot nematodes by inhibiting aconitase. | [13][14] |
| Antifungal | trans-Aconitic Acid | Contributes to the defense mechanisms of certain plants. | [4][5] |
| Antioxidant | trans-Aconitic Acid | Exhibits free radical scavenging ability. | [12] |
| Antifeedant | trans-Aconitic Acid | Acts as a deterrent to herbivores in plants. | [4][5] |
Industrial and Research Applications
The unique chemical structure of aconitic acid, particularly the trans-isomer, makes it a valuable platform chemical for various applications.
-
Polymers and Plasticizers: The three carboxylic acid groups allow trans-aconitic acid to be used as a cross-linking agent and a monomer for producing bio-based polyesters.[5][6][7] These polyesters have applications in tissue engineering, for example, in creating biocompatible scaffolds for bone regeneration.[5][6] Its esters have also been explored as green plasticizers.[5]
-
Chemical Synthesis: It serves as a precursor for other valuable chemicals. For instance, it can be converted to itaconic acid, another important platform chemical, through microbial fermentation.[4][6]
-
Agriculture: Due to its nematicidal properties, there is growing interest in using trans-aconitic acid as a biopesticide.[13][14]
Spectroscopic Characterization
The identification and quantification of aconitic acid isomers and their esters rely on standard spectroscopic techniques.
| Technique | Isomer/Derivative | Characteristic Features | Reference(s) |
| ¹H NMR | cis-Aconitic Acid (in D₂O) | Signals at ~3.09 ppm (CH₂) and ~5.65 ppm (=CH). | [8] |
| trans-Aconitic Acid Trimethyl Ester | Signals corresponding to the methylene protons, the vinyl proton, and the three distinct methyl ester groups. | [15] | |
| ¹³C NMR | cis-Aconitic Acid (in D₂O) | Signals for the carboxyl carbons (~177-182 ppm), olefinic carbons (~126, 146 ppm), and the methylene carbon (~46 ppm). | [8] |
| IR Spectroscopy | trans-Aconitic Acid | Strong C=O stretching vibrations for the carboxylic acid groups (~1700 cm⁻¹), broad O-H stretching (~2500-3300 cm⁻¹), and C=C stretching (~1650 cm⁻¹). | [16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving aconitic acid isomers.
Protocol 1: Synthesis of Aconitic Acid from Citric Acid
This protocol describes the dehydration of citric acid to produce a mixture of aconitic acid isomers.[1][9]
Materials:
-
Anhydrous Citric Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Ice bath
-
Distilled water
-
Beakers, filtration apparatus
Procedure:
-
Carefully add 100 g of anhydrous citric acid to a round-bottom flask.
-
Slowly and with caution, add 150 g of concentrated sulfuric acid to the flask while stirring. The mixture will become hot.
-
Attach a condenser and heat the mixture to 150-160 °C using a heating mantle for 4-6 hours. Vigorous evolution of carbon monoxide will occur.
-
After the reaction is complete, cool the mixture in an ice bath. The product will solidify.
-
Carefully pour the cold mixture into 500 mL of ice-cold distilled water with stirring.
-
The crude aconitic acid will precipitate. Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain purified aconitic acid (a mixture of isomers).
-
Dry the crystals in a desiccator.
Protocol 2: Separation and Quantification of cis- and trans-Aconitic Acid by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for separating and quantifying the isomers.[10]
Materials and Equipment:
-
HPLC system with a UV detector
-
Ion-exclusion chromatography column (e.g., Bio-Rad Aminex HPX-87H)
-
Mobile phase: 0.005 M H₂SO₄ in HPLC-grade water
-
Standard solutions of pure cis- and trans-aconitic acid
-
Sample containing a mixture of isomers
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare a 0.005 M sulfuric acid solution by diluting concentrated H₂SO₄ in HPLC-grade water. Degas the mobile phase before use.
-
Instrument Setup:
-
Set the column temperature (e.g., 35-50 °C).
-
Set the mobile phase flow rate (e.g., 0.6 mL/min).
-
Set the UV detector wavelength to 210 nm.
-
-
Calibration: Prepare a series of standard solutions of known concentrations for both cis- and trans-aconitic acid. Inject each standard and record the peak area to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Analysis: Inject the prepared sample into the HPLC system. The isomers will separate based on their interaction with the stationary phase, resulting in distinct peaks. trans-Aconitic acid typically elutes before the cis-isomer.
-
Quantification: Identify the peaks corresponding to the cis and trans isomers by comparing their retention times with the standards. Calculate the concentration of each isomer in the sample using the calibration curves.
References
- 1. Aconitic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 11. Cis-Aconitic Acid | Rupa Health [rupahealth.com]
- 12. researchgate.net [researchgate.net]
- 13. Microbial production of trans-aconitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TRANS-ACONITIC ACID TRIMETHYL ESTER(4271-99-2) 1H NMR spectrum [chemicalbook.com]
- 16. TRANS-ACONITIC ACID(4023-65-8) IR Spectrum [m.chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Health and Safety of Triallyl Aconitate
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. All information provided must be carefully evaluated in the context of specific laboratory and manufacturing conditions. A comprehensive risk assessment should be conducted before handling triallyl aconitate.
Executive Summary
Triallyl aconitate is a chemical compound for which there is a significant lack of publicly available health and safety information. This guide provides the limited available data for triallyl aconitate and presents a more detailed analysis of the structurally related compound, triallyl isocyanurate, to offer a potential, albeit indirect, frame of reference for safety considerations. It is imperative to note that the data for triallyl isocyanurate should not be directly extrapolated to triallyl aconitate due to differences in their chemical structures and potential toxicological profiles. The significant data gaps for triallyl aconitate underscore the need for comprehensive toxicological testing to establish a reliable safety profile.
Triallyl Aconitate: Known Information
Currently, detailed toxicological data, including acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity for triallyl aconitate, is not available in the public domain. The information is limited to its chemical identity and some physical properties.
Chemical and Physical Properties of Triallyl Aconitate
A summary of the available physical and chemical data for triallyl aconitate (CAS RN: 13675-27-9) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C15H18O6 | [1] |
| Molecular Weight | 294.303 g/mol | [1] |
| Boiling Point | 108°C at 0.1 mm Hg | [1] |
| Density | 1.109 g/cm³ | [1] |
| Refractive Index | 1.484 | [1] |
| Flash Point | 166.7°C | [1] |
Surrogate Analysis: Triallyl Isocyanurate
Due to the lack of data for triallyl aconitate, this section provides an in-depth look at the health and safety information for triallyl isocyanurate (CAS RN: 1025-15-6). This compound shares the triallyl functional group, which may provide some insight into potential hazards. However, the core structures (aconitate vs. isocyanurate) are different, which will significantly influence their biological activities.
GHS Classification of Triallyl Isocyanurate
Triallyl isocyanurate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Specific target organ toxicity – repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the aquatic environment, long-term hazard | Category Chronic 2 | H411: Toxic to aquatic life with long lasting effects |
Source: Echemi.com[2], PubChem
Toxicological Data for Triallyl Isocyanurate
A summary of the available quantitative toxicological data for triallyl isocyanurate is presented in Table 2.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1 g/kg | [3] |
| LD50 | Rat | Oral | ~1000 mg/kg | [4] |
| LC50 (96h) | Oryzias latipes (Fish) | - | > 100 mg/L | [2] |
| EC50 (48h) | Daphnia magna (Aquatic Invertebrate) | - | 340 mg/L | [2] |
| EC50 (72h) | Pseudokirchneriella subcapitata (Algae) | - | > 100 mg/L | [2] |
| EC10 (3h) | Activated sludge | - | > 1000 mg/L | [2] |
Handling and Storage of Triallyl Isocyanurate
Handling:
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, including chemical-impermeable gloves.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store apart from foodstuff containers or incompatible materials.[2]
Experimental Protocols for Triallyl Isocyanurate (as cited in literature)
While detailed, step-by-step experimental protocols are not fully described in the provided search results, the following information regarding toxicological testing of triallyl isocyanurate was found:
-
Acute Oral LD50 Study in Rats: An acute oral toxicity study in rats was conducted to determine the LD50 value.[4]
-
Ocular Irritancy Test in Rabbits: An eye irritancy test was performed on rabbits.[4]
-
Skin Irritation Study in Rabbits: A dermal irritation study was conducted on rabbits.[4]
The specific methodologies for these studies (e.g., OECD guidelines followed, number of animals, observation periods) are not detailed in the provided search results.
Hazard Assessment Workflow
In the absence of specific toxicological data for a compound like triallyl aconitate, a structured hazard assessment workflow is crucial. The following diagram illustrates a logical approach to evaluating chemical safety based on available information and surrogate data.
References
Aconitic Acid: A Comprehensive Technical Guide to its Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitic acid, a tricarboxylic acid with the chemical formula C₆H₆O₆, exists as two isomers: cis-aconitic acid and trans-aconitic acid. The cis-isomer is a key intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway.[1][2] Beyond its central role in cellular metabolism, aconitic acid is gaining significant attention as a valuable bio-based platform chemical with diverse industrial applications, including the synthesis of plasticizers, polymers, and as a cross-linking agent.[1][3] This technical guide provides an in-depth exploration of the natural sources of aconitic acid and the various methodologies for its synthesis, tailored for professionals in research, science, and drug development.
Natural Sources of Aconitic Acid
Aconitic acid is found in a variety of plants, with particularly high concentrations in grasses. The trans-isomer is the more stable and predominant form found in nature.[1]
Quantitative Data on Natural Sources
The concentration of aconitic acid varies significantly among different plant species and even between different parts of the same plant. Sugarcane (Saccharum officinarum) and sweet sorghum (Shorghum bicolor) are considered two of the most abundant natural sources.[1]
| Plant Source | Part of Plant | Concentration of Aconitic Acid | Reference |
| Sugarcane (Saccharum officinarum) | Juice | 0.13% (median) | [1] |
| Molasses | 0.9 - 5.5% of dissolved solids | [1] | |
| Cane Leaf Matter | 2.1 - 3.1 kg/t | [4] | |
| Sweet Sorghum (Sorghum bicolor) | Syrup | High concentrations | [1] |
| Maize (Zea mays) | Shoots and Roots | Predominant organic acid | [3] |
| Wheat (Triticum aestivum) | Leaves | Accumulates as a defense mechanism | [3] |
| Barley (Hordeum vulgare) | - | Detected | [1] |
| Oats (Avena sativa) | - | Detected | [1] |
| Rye (Secale cereale) | - | Detected | [1] |
| Aconitum napellus | Leaves and Tubers | - | [5] |
| Achillea species | - | - | [5] |
| Equisetum species | - | - | [5] |
| Beet Root (Beta vulgaris) | - | - | [5] |
Synthesis of Aconitic Acid
Aconitic acid can be produced through both chemical and biological synthesis methods.
Chemical Synthesis
The primary method for the chemical synthesis of aconitic acid is the dehydration of citric acid.[1][2] This reaction can be achieved using various dehydrating agents, with sulfuric acid being one of the most common.[1][6]
Materials:
-
Citric acid monohydrate (powdered)
-
Concentrated sulfuric acid
-
Water
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
1-L round-bottomed flask with a reflux condenser
-
Oil bath
-
Shallow dish
-
Suction funnel
-
Ice bath
-
Porous plate or paper
Procedure:
-
In the 1-L round-bottomed flask, place 210 g (1 mole) of powdered citric acid monohydrate.
-
Prepare a solution of 210 g (115 cc, 2 moles) of concentrated sulfuric acid in 105 cc of water and add it to the flask.
-
Heat the mixture in an oil bath maintained at a temperature of 140–145°C for seven hours.
-
Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 cc of hot glacial acetic acid.
-
Allow the liquid to cool slowly to 41–42°C with occasional stirring to break up the solid mass of aconitic acid that separates.
-
Collect the solid on a suction funnel and press it to drain thoroughly until practically dry.
-
Stir the dried material to a homogeneous paste with 70 cc of concentrated hydrochloric acid, cooled in an ice bath.
-
Collect the solid again on a suction funnel and wash it with two 10-cc portions of cold glacial acetic acid.
-
Suck the product thoroughly and spread it out in a thin layer on a porous plate or paper for final drying.
-
The resulting product is colorless and weighs 71–77 g (41–44% of the theoretical amount).
| Starting Material | Method | Yield | Reference |
| Citric Acid | Dehydration with Sulfuric Acid | 41-44% | [6] |
| Citric Acid | Catalytic Dehydration | - | [1] |
| Propane-1,1,2,3-tetracarboxylic tetraesters | Chlorination, dehydrohalogenation, saponification, and acidification | 44-75.5% (trans-aconitic acid) | [7] |
Biological Synthesis
Cis-aconitic acid is a natural intermediate in the TCA cycle, formed from citrate by the enzyme aconitase.[1][2] This biological pathway can be harnessed and optimized for the production of aconitic acid using microbial fermentation.
The interconversion of citrate and isocitrate in the TCA cycle proceeds through a cis-aconitate intermediate. This reaction is catalyzed by the enzyme aconitase.
Metabolic engineering of microorganisms such as Aspergillus terreus and Escherichia coli has shown promise for the efficient production of aconitic acid.
Aspergillus terreus : This fungus is a natural producer of itaconic acid, which is synthesized from cis-aconitic acid.[8][9] By deleting the gene encoding cis-aconitate decarboxylase (cadA), the enzyme responsible for converting cis-aconitate to itaconic acid, engineered strains of A. terreus can accumulate and secrete aconitic acid.[9]
Escherichia coli : Genetically engineered E. coli strains have also been developed for the production of trans-aconitic acid. This is typically achieved by introducing heterologous genes, such as aconitate isomerase, to convert the endogenously produced cis-aconitate to the trans-isomer.[10] Further metabolic modifications, such as deleting pathways for byproduct formation, can significantly enhance the yield and productivity.[10]
| Microorganism | Genetic Modification | Product | Titer/Yield | Reference |
| Aspergillus terreus | Deletion of cadA gene | Aconitic Acid | - | [9] |
| Escherichia coli | Metabolic engineering | trans-Aconitic Acid | 37.32 g/L, 0.76 g/g glucose | [10] |
| Escherichia coli | Heterologous expression of cadA | Itaconic Acid (from cis-aconitate) | 690 mg/L | [11] |
Extraction of Aconitic Acid from Natural Sources
Solvent extraction is a common method for recovering aconitic acid from natural sources, particularly from sugarcane molasses.
Experimental Protocol: Solvent Extraction from Sugarcane Molasses[4][12]
Materials:
-
Sugarcane molasses or stillage
-
Sulfuric acid (50% v/v)
-
Butanol (or other suitable solvent like ethyl acetate)
-
Separatory funnel
-
pH meter
-
Rotary evaporator
Procedure:
-
Acidify the sugarcane molasses stillage to a pH of 2.0 using 50% (v/v) sulfuric acid.
-
Perform a liquid-liquid extraction using butanol as the extractant at an organic-to-aqueous phase ratio of 3.5.
-
Separate the organic phase containing the extracted aconitic acid.
-
The solvent can be recovered and the aconitic acid concentrated using a rotary evaporator.
-
Further purification steps, such as crystallization, may be necessary to achieve high purity.
Experimental Workflow: Extraction from Sugarcane
Quantitative Data on Extraction
| Source Material | Extraction Method | Yield/Recovery | Purity | Reference |
| Sugarcane Molasses | Ethyl Acetate Extraction | Up to 69% | 99.9% | [1][12] |
| Sugarcane Molasses Stillage | Butanol Extraction | 92 g/100g | 32 g/100g DS | [4] |
| Sweet Sorghum Syrup | Acetone:Butanol:Ethanol Mixture | 86% (overall extraction and recovery) | - | [13] |
| Sugarcane Juice Stillage | Ion Exchange | 86-88% removal | - | [1] |
Signaling Pathways and Biological Roles
Aconitic acid, particularly the trans-isomer, plays a significant role in plant defense mechanisms. Its accumulation has been linked to resistance against pests and pathogens.[3] For instance, higher levels of trans-aconitic acid in sorghum leaves have been correlated with decreased aphid infestation.[3] In wheat, it can be induced to high levels as a protective measure against powdery mildew.[3] Furthermore, aconitic acid is involved in protecting plants like maize from aluminum toxicity through chelation.[3]
Conclusion
Aconitic acid is a versatile and valuable chemical with a firm standing in both fundamental biochemistry and industrial applications. While abundant in natural sources like sugarcane and sweet sorghum, its efficient recovery and purification present ongoing challenges. Chemical synthesis via the dehydration of citric acid offers a direct route to production, though yields can be moderate. The advancements in metabolic engineering of microorganisms are paving the way for highly efficient and sustainable bio-production of aconitic acid, potentially transforming its industrial availability and application landscape. For researchers and professionals in drug development, a thorough understanding of the synthesis, natural occurrence, and biological roles of aconitic acid is crucial for leveraging its potential in various scientific and commercial endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Aconitic acid - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. "Aconitic acid from sugarcane: production and industrial application" by Nicolas Javier Gil Zapata [repository.lsu.edu]
- 5. Aconitic Acid | C6H6O6 | CID 309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4123459A - Preparation of aconitic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient trans-aconitic acid production using systematically metabolic engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of itaconate production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Solvent Mixture, and Its Potential Use as a Nematicide - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aconitic Acid in the Citric Acid Cycle: A Technical Guide
Aconitic acid, specifically its cis-isomer, serves as a critical, albeit transient, intermediate in the citric acid cycle (TCA cycle), one of central pathways in cellular metabolism. This guide provides an in-depth examination of the formation, conversion, and significance of aconitic acid, tailored for researchers, scientists, and professionals in drug development. The focus is on the enzymatic catalysis by aconitase, the stereochemical intricacies of the reaction, and the broader regulatory implications of this step.
The Aconitase-Catalyzed Isomerization of Citrate
In the second step of the citric acid cycle, the tertiary alcohol citrate is isomerized into its secondary alcohol isomer, isocitrate. This reaction is essential as the tertiary hydroxyl group of citrate is not readily oxidizable, whereas the secondary hydroxyl group of isocitrate can be oxidized in the subsequent step to yield α-ketoglutarate. This isomerization is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3) and proceeds via the formation of a dehydrated intermediate, cis-aconitate.[1][2][3]
The overall reversible reaction is as follows: Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate
This process involves a stereospecific dehydration of citrate to form the enzyme-bound intermediate cis-aconitate, followed by a stereospecific hydration of the intermediate to form isocitrate.[4][5]
The Enzyme: Aconitase
Aconitase is an iron-sulfur protein that exists in two main isoforms in eukaryotes:
-
Mitochondrial Aconitase (ACO2): This is the primary enzyme functioning within the citric acid cycle in the mitochondrial matrix.[6][7]
-
Cytosolic Aconitase (ACO1): Also known as Iron Regulatory Protein 1 (IRP1), this enzyme exhibits a dual function. In its iron-replete state, it functions as an active aconitase. In an iron-depleted state, it loses its iron-sulfur cluster and functions as an RNA-binding protein that regulates the translation of proteins involved in iron homeostasis.[7][8][9]
The active site of aconitase contains a [4Fe-4S] iron-sulfur cluster, which is crucial for catalysis.[6] Unlike most Fe-S clusters that participate in redox reactions, the cluster in aconitase facilitates the dehydration and hydration steps by coordinating the hydroxyl and carboxyl groups of the substrate and positioning it correctly within the active site.[6][10] The enzyme is highly sensitive to oxidative stress, which can lead to the disassembly of the [4Fe-4S] cluster and inactivation of the enzyme.[3][11]
Catalytic Mechanism
The conversion of citrate to isocitrate is a two-step dehydration-hydration process:
-
Dehydration: A base in the enzyme's active site (Ser-642) abstracts a proton from C2 of citrate, while an acidic residue (His-101) protonates the hydroxyl group on C3, facilitating its removal as a water molecule.[3] This results in the formation of a double bond between C2 and C3, creating the cis-aconitate intermediate.[3][5]
-
cis-Aconitate "Flip": A key feature of the mechanism is a proposed 180° "flip" of the cis-aconitate intermediate within the active site.[3][12] This reorientation allows for the subsequent hydration to occur on the opposite face of the double bond, ensuring the correct stereochemistry of the product.[3]
-
Hydration: The enzymatic residues reverse their roles. A water molecule, activated by the now basic histidine, attacks C2, while the protonated serine donates a proton to C3, completing the hydration and forming (2R,3S)-isocitrate.[3]
This intricate mechanism highlights the enzyme's role in overcoming the kinetic barrier for the isomerization and ensuring the stereospecificity of the reaction.
Caption: The Aconitase-catalyzed isomerization of citrate to isocitrate via cis-aconitate.
Quantitative Aspects of the Aconitase Reaction
The aconitase reaction operates near equilibrium within the mitochondria, with the direction of the reaction being driven by the rapid consumption of isocitrate by the subsequent enzyme, isocitrate dehydrogenase.[6] This enzyme is a key regulatory point in the TCA cycle.
| Parameter | Value | Significance |
| ΔG°' (Standard Gibbs Free Energy) | ≈ +1.3 to +5 kJ/mol | Indicates the reaction is slightly unfavorable under standard conditions and readily reversible.[6] |
| Equilibrium Mixture | ~91% Citrate, ~3% cis-Aconitate, ~6% Isocitrate | Demonstrates the relative stability of citrate and the transient nature of cis-aconitate and isocitrate. |
| ACO2 Michaelis Constant (Km) for Citrate | 25-100 µM | Reflects the high affinity of the mitochondrial enzyme for its substrate. |
| ACO2 Michaelis Constant (Km) for Isocitrate | 10-40 µM | Shows a similarly high affinity for the reverse reaction substrate. |
Note: Km values can vary depending on the source organism and experimental conditions.
Regulation and Broader Significance
While not one of the primary rate-limiting steps of the TCA cycle, the activity of aconitase is subject to regulation, primarily through the stability of its Fe-S cluster.[6]
-
Oxidative Stress: The [4Fe-4S] cluster is highly susceptible to oxidation by reactive oxygen species (ROS) like superoxide.[3] This leads to the release of an iron atom, forming an inactive [3Fe-4S] cluster and inhibiting the enzyme.[6] This makes aconitase a sensitive biomarker for mitochondrial oxidative stress.[7][11]
-
Iron Homeostasis: The dual role of cytosolic aconitase (ACO1/IRP1) provides a direct link between the TCA cycle intermediate metabolism and the regulation of cellular iron.[8][9] When cellular iron is low, ACO1 loses its Fe-S cluster and binds to iron-responsive elements (IREs) on messenger RNAs, modulating the synthesis of proteins involved in iron uptake, storage, and utilization.[3]
-
Inhibition: Aconitase is competitively inhibited by fluorocitrate, which is formed from fluoroacetate, a potent poison.[3] Trans-aconitate, the more stable isomer of aconitic acid found in high concentrations in some plants, can also act as an inhibitor of aconitase.[13][14]
Caption: Dual function of cytosolic aconitase (ACO1) as an enzyme and an iron regulatory protein (IRP1).
Experimental Protocols
Measurement of Aconitase Activity
Aconitase activity can be measured using a coupled enzyme assay where the product, isocitrate, is consumed by NADP⁺-dependent isocitrate dehydrogenase (IDH), leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the aconitase activity. A more direct method measures the formation of cis-aconitate from citrate or isocitrate by monitoring the increase in absorbance at 240 nm.[15]
Protocol: Direct Spectrophotometric Assay of Aconitase Activity
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl with a reducing agent like dithiothreitol to preserve activity) on ice. For mitochondrial aconitase, isolate mitochondria via differential centrifugation. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[16]
-
Reaction Mixture: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4) and the substrate (e.g., 20 mM isocitrate or 20 mM citrate).
-
Initiate Reaction: Add a specific amount of the protein extract (e.g., 20-50 µg) to the reaction mixture to start the reaction.
-
Measurement: Immediately place the plate or cuvette in a spectrophotometer pre-warmed to 25°C or 37°C. Monitor the increase in absorbance at 240 nm for 5-10 minutes, taking readings every 30 seconds.[15]
-
Calculation: Calculate the rate of change in absorbance (ΔOD/min). Use the molar extinction coefficient of cis-aconitate (3.6 mM⁻¹cm⁻¹) to convert this rate into enzymatic activity (µmol/min/mg of protein).
Caption: Experimental workflow for the direct spectrophotometric aconitase activity assay.
Measurement of Aconitic Acid and Other TCA Intermediates
The quantification of TCA cycle intermediates, which are typically present at low concentrations, requires highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]
Protocol: LC-MS/MS Analysis of TCA Intermediates
-
Metabolite Extraction: Flash-freeze biological samples (cells, tissues) in liquid nitrogen to quench metabolic activity. Extract metabolites using a cold solvent mixture, such as 80% methanol.[19] Add isotopically labeled internal standards for accurate quantification.
-
Sample Preparation: Centrifuge the extract to pellet proteins and cellular debris. Collect the supernatant and dry it under a stream of nitrogen or by vacuum centrifugation.
-
Derivatization (for GC-MS): Reconstitute the dried extract and derivatize the analytes (e.g., using silylation reagents like BSTFA) to increase their volatility and thermal stability.[17][19] This step is often not required for LC-MS.
-
LC-MS/MS Analysis: Reconstitute the sample in a suitable solvent. Inject the sample into an LC-MS/MS system.
-
Chromatography: Separate the intermediates using a suitable column (e.g., a reverse-phase C18 or HILIC column) with a gradient elution.[18]
-
Mass Spectrometry: Detect and quantify the analytes using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
-
Data Analysis: Integrate the peak areas for each metabolite and its corresponding internal standard. Construct a calibration curve using known standards to determine the absolute concentration of aconitic acid and other intermediates in the original sample.
Conclusion
Aconitic acid, in its cis-aconitate form, is a pivotal, though ephemeral, player in the citric acid cycle. Its formation and subsequent conversion, masterfully orchestrated by the enzyme aconitase, are indispensable for the progression of cellular respiration. The sensitivity of aconitase to its microenvironment, particularly to iron levels and oxidative stress, positions this step as a critical sensor and regulator that links metabolic flux with cellular iron homeostasis. For researchers in metabolism and drug development, understanding the nuances of the aconitase reaction offers valuable insights into metabolic vulnerabilities and potential therapeutic targets.
References
- 1. Aconitic acid - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Aconitase - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aconitase - Proteopedia, life in 3D [proteopedia.org]
- 7. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic regulation of citrate and iron by aconitases: role of iron-sulfur cluster biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steric and conformational features of the aconitase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aconitase Activity Assay Kit (Colorimetric) (ab109712) | Abcam [abcam.com]
- 16. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]
- 17. protocols.io [protocols.io]
- 18. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Case - Citric Acid Cycle and Related Intermediates [protocols.io]
Methodological & Application
Application Notes and Protocols: Triallyl Aconitate as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the chemical structure of triallyl aconitate and established principles of polymer chemistry. Direct experimental data on the use of triallyl aconitate as a crosslinking agent is limited in publicly available literature. Therefore, the provided protocols should be considered as a starting point for research and development, and optimization will be required for specific applications.
Introduction
Triallyl aconitate is a trifunctional monomer possessing three reactive allyl groups, making it a potential candidate for use as a crosslinking agent in the synthesis of polymeric materials. Its backbone is derived from aconitic acid, a naturally occurring tricarboxylic acid found in sources like sugarcane.[1][2] This bio-based origin suggests that polymers crosslinked with triallyl aconitate may offer advantages in terms of biocompatibility and biodegradability, making them attractive for biomedical and drug delivery applications. Aconitic acid itself has been explored as a crosslinking agent in starch-based films and for creating biocompatible polyesters for tissue engineering.[1]
The three allyl groups of triallyl aconitate can participate in free-radical polymerization, leading to the formation of a three-dimensional polymer network. This network structure can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the resulting polymer compared to its linear counterpart.
Potential Applications
Based on the properties of aconitic acid-derived polymers and the function of other triallyl crosslinking agents like triallyl isocyanurate (TAIC), potential applications for triallyl aconitate-crosslinked polymers include:
-
Biomedical Materials: The biocompatible nature of aconitic acid suggests that polymers crosslinked with triallyl aconitate could be suitable for applications such as tissue engineering scaffolds, hydrogels for controlled drug release, and biodegradable implants.[1]
-
Drug Delivery Systems: The crosslinked polymer matrix can be designed to encapsulate therapeutic agents, with the degradation of the aconitate ester linkages potentially enabling controlled release of the payload.
-
Specialty Polymers: In industrial applications, triallyl aconitate could be used to modify the properties of various thermoplastics and elastomers, enhancing their heat resistance, mechanical strength, and chemical durability.
Chemical Structure and Crosslinking Mechanism
Triallyl aconitate consists of an aconitic acid core esterified with three allyl alcohol molecules. The crosslinking process is typically initiated by a free-radical source, such as a peroxide initiator or high-energy radiation. The initiator generates free radicals that react with the allyl groups, leading to the formation of a crosslinked polymer network.
References
Application Notes and Protocols for Free Radical Polymerization of Triallyl Aconitate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of triallyl aconitate, a trifunctional monomer with potential applications in crosslinked polymers and biomaterials. Due to the limited availability of specific literature on triallyl aconitate polymerization, the following protocols are based on established methods for structurally similar triallyl monomers, such as triallyl isocyanurate and triallyl citrate.
Introduction
Triallyl aconitate is a tri-ester of aconitic acid and allyl alcohol. Its three allyl functional groups make it a valuable crosslinking agent in polymer synthesis. Free radical polymerization of triallyl aconitate leads to the formation of a highly crosslinked, three-dimensional polymer network. The extent of polymerization and the properties of the resulting polymer are influenced by factors such as the choice of initiator, solvent, temperature, and monomer concentration.
One of the key challenges in the polymerization of triallyl monomers is the potential for degradative chain transfer, which can lead to the formation of oligomers and limit the final polymer's molecular weight. However, under controlled conditions, high-conversion polymerization and gelation can be achieved.
Data Presentation
The following tables summarize typical quantitative data observed during the free radical polymerization of triallyl monomers. This data is illustrative and may vary for triallyl aconitate.
Table 1: Bulk Polymerization of a Triallyl Monomer at 60°C
| Initiator | Initiator Concentration (mol%) | Time to Gelation (h) | Monomer Conversion at Gel Point (%) |
| Benzoyl Peroxide | 1.0 | 4.5 | 12.4[1][2] |
| AIBN | 1.0 | 5.2 | 13.1 |
Table 2: Solution Polymerization of a Triallyl Monomer in Various Solvents at 60°C
| Solvent | Monomer Concentration (mol/L) | Initiator (AIBN) Conc. (mol/L) | Rate of Polymerization (mol/L·s) | Primary Chain Length |
| Methyl Benzoate | 1.0 | 0.02 | Increased | Enlarged |
| Hexyl Benzoate | 1.0 | 0.02 | Decreased | Reduced |
Experimental Protocols
The following are detailed protocols for the bulk and solution free radical polymerization of triallyl aconitate.
Bulk Polymerization Protocol
This protocol describes the polymerization of triallyl aconitate without a solvent.
Materials:
-
Triallyl aconitate (monomer)
-
Benzoyl peroxide (BPO) or 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Reaction vessel (e.g., sealed ampoule or reaction flask with a nitrogen inlet)
-
Constant temperature oil bath or heating mantle
-
Stirring mechanism (optional, for early stages)
Procedure:
-
Monomer and Initiator Preparation: Accurately weigh the desired amount of triallyl aconitate and the initiator. A typical initiator concentration is 1-2 mol% relative to the monomer.
-
Reaction Setup: Place the triallyl aconitate and initiator into the reaction vessel. If using a flask, ensure it is equipped with a condenser and a nitrogen inlet.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove oxygen, which can inhibit free radical polymerization.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath set to the desired temperature (typically 60-80°C).
-
Monitoring the Reaction: The polymerization can be monitored by observing the increase in viscosity of the reaction mixture. The gel point is reached when the mixture no longer flows.
-
Termination and Isolation: After the desired reaction time or conversion is reached, the reaction can be terminated by rapidly cooling the vessel. The resulting polymer can be purified by dissolving it in a suitable solvent (if not fully gelled) and precipitating it in a non-solvent, followed by drying under vacuum.
Solution Polymerization Protocol
This protocol describes the polymerization of triallyl aconitate in a solvent.
Materials:
-
Triallyl aconitate (monomer)
-
Benzoyl peroxide (BPO) or 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous solvent (e.g., methyl benzoate, hexyl benzoate, toluene, or dioxane)
-
Three-neck reaction flask
-
Condenser
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Constant temperature oil bath
Procedure:
-
Reaction Setup: Assemble a three-neck flask with a condenser, a nitrogen inlet, and a stopper. Place a magnetic stir bar in the flask.
-
Reagent Addition: Add the desired amounts of triallyl aconitate and solvent to the flask. The monomer concentration can be varied to control the rate of polymerization and the properties of the resulting polymer.
-
Inert Atmosphere: Purge the flask with nitrogen for 20-30 minutes while stirring to ensure an oxygen-free environment.
-
Initiator Addition: Dissolve the initiator in a small amount of the reaction solvent and add it to the reaction flask via a syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80°C) and begin stirring.
-
Sampling and Analysis: At regular intervals, samples can be withdrawn from the reaction mixture to determine the monomer conversion using techniques such as gravimetry, spectroscopy (FTIR or NMR), or chromatography (GC or HPLC).
-
Termination and Isolation: Once the desired conversion is achieved, terminate the polymerization by cooling the flask in an ice bath. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
Visualizations
The following diagrams illustrate the experimental workflows for the described polymerization protocols.
References
Application Notes and Protocols for Triallyl Aconitate in Adhesive Resins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific use of triallyl aconitate in adhesive formulations is limited in publicly available literature. These application notes and protocols are constructed based on the known properties of similar trifunctional allyl monomers, such as triallyl isocyanurate (TAIC), and the general chemistry of aconitic acid esters. The following content is intended to serve as a foundational guide for researchers initiating studies on triallyl aconitate in adhesive systems.
Introduction to Triallyl Aconitate in Adhesive Formulations
Triallyl aconitate is a trifunctional monomer with the potential to be utilized as a crosslinking agent in the formulation of adhesive resins. Its three allyl groups provide sites for polymerization, which can lead to the formation of a dense three-dimensional network structure. This crosslinked network is anticipated to enhance the thermal stability, chemical resistance, and mechanical strength of the adhesive. The aconitate backbone may offer unique properties compared to other trifunctional crosslinkers like triallyl isocyanurate (TAIC). Aconitic acid, the precursor to triallyl aconitate, is derivable from renewable resources, making it a potentially sustainable building block for adhesive formulations.[1][2]
Potential Advantages of Triallyl Aconitate in Adhesives:
-
Improved Thermomechanical Properties: The trifunctional nature of triallyl aconitate can lead to a high crosslink density, which is expected to increase the glass transition temperature (Tg) and improve the thermal stability of the cured adhesive.
-
Enhanced Chemical Resistance: A densely crosslinked polymer network can limit the penetration of solvents and other chemicals, thereby improving the chemical resistance of the adhesive bond.
-
Good Adhesion to Various Substrates: The ester groups in the triallyl aconitate molecule may promote adhesion to a variety of substrates through hydrogen bonding and dipole-dipole interactions.
-
Potential for Bio-based Adhesives: As aconitic acid can be sourced from renewable feedstocks like sugarcane, the use of triallyl aconitate aligns with the development of more sustainable adhesive products.[1][2]
Proposed Adhesive Formulations
The following are hypothetical starting formulations for an experimental adhesive system incorporating triallyl aconitate. The exact proportions will need to be optimized based on the specific application and desired performance characteristics.
Table 1: Hypothetical UV-Curable Adhesive Formulation with Triallyl Aconitate
| Component | Function | Example | Concentration (wt%) |
| Oligomer | Base resin | Urethane Acrylate | 40 - 60 |
| Monomer | Reactive diluent | Isobornyl Acrylate | 20 - 40 |
| Triallyl Aconitate | Crosslinker | - | 5 - 15 |
| Photoinitiator | Curing agent | TPO | 1 - 3 |
| Adhesion Promoter | Improves substrate bonding | Silane coupling agent | 0.5 - 2 |
| Stabilizer | Prevents premature polymerization | MEHQ | 0.1 - 0.5 |
Table 2: Hypothetical Thermally-Curable Adhesive Formulation with Triallyl Aconitate
| Component | Function | Example | Concentration (wt%) |
| Base Resin | Primary binder | Epoxy Resin | 50 - 70 |
| Curing Agent | Hardener | Anhydride or Amine | 20 - 30 |
| Triallyl Aconitate | Co-crosslinker/Modifier | - | 5 - 15 |
| Accelerator | Speeds up curing | Tertiary Amine | 0.5 - 2 |
| Filler | Modifies properties (e.g., viscosity, CTE) | Fumed Silica | 1 - 5 |
Experimental Protocols
The following are detailed protocols for the preparation and testing of adhesive formulations containing triallyl aconitate. These are standard methods that can be adapted for this specific application.
Preparation of Adhesive Formulation (UV-Curable Example)
-
Pre-mixing: In a light-blocking container, combine the urethane acrylate oligomer and isobornyl acrylate monomer.
-
Mixing: Place the container on a magnetic stirrer and mix at 300 rpm for 15 minutes at room temperature until a homogeneous mixture is obtained.
-
Addition of Triallyl Aconitate: Slowly add the desired amount of triallyl aconitate to the mixture while stirring. Continue stirring for another 15 minutes.
-
Addition of Other Components: Add the photoinitiator, adhesion promoter, and stabilizer to the mixture.
-
Final Mixing and Degassing: Continue stirring for 30 minutes. After mixing, place the formulation in a vacuum chamber for 15-20 minutes to remove any entrapped air bubbles.
-
Storage: Store the final formulation in a cool, dark place away from any light source.
Measurement of Adhesive Performance
a) Lap Shear Strength (ASTM D1002)
-
Substrate Preparation: Clean the surfaces of the substrates (e.g., aluminum, steel) with acetone and allow them to dry completely.
-
Adhesive Application: Apply a uniform layer of the adhesive formulation to one end of a substrate.
-
Bonding: Place the second substrate over the adhesive-coated area, creating a defined overlap area (e.g., 12.5 mm x 25 mm).
-
Curing:
-
UV Curing: Expose the bonded area to a UV light source with a specific intensity (e.g., 100 mW/cm²) for a predetermined time (e.g., 30-60 seconds).
-
Thermal Curing: Place the bonded assembly in an oven at a specified temperature (e.g., 120-150 °C) for a defined duration (e.g., 30-60 minutes).
-
-
Conditioning: Allow the bonded specimens to condition at room temperature for 24 hours.
-
Testing: Mount the specimen in a universal testing machine and apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure.
-
Data Recording: Record the maximum load at failure. Calculate the lap shear strength in megapascals (MPa).
b) T-Peel Strength (ASTM D1876)
-
Substrate Preparation: Use flexible substrates (e.g., aluminum foil, plastic film) and clean them as described for the lap shear test.
-
Adhesive Application and Bonding: Apply the adhesive to one substrate and bond the second substrate to it, leaving the ends unbonded for gripping.
-
Curing: Cure the adhesive as described above.
-
Conditioning: Condition the specimen for 24 hours at room temperature.
-
Testing: Mount the unbonded ends of the specimen in the grips of a universal testing machine, forming a "T" shape. Pull the grips apart at a constant speed (e.g., 254 mm/min).
-
Data Recording: Record the average force required to peel the substrates apart. Calculate the T-peel strength in Newtons per meter (N/m).
c) Curing Profile by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Place a small amount (5-10 mg) of the uncured adhesive formulation into an aluminum DSC pan.
-
DSC Analysis:
-
UV Curing: Use a photo-DSC to measure the heat flow as the sample is exposed to UV radiation.
-
Thermal Curing: Heat the sample in the DSC at a constant rate (e.g., 10 °C/min) to determine the exothermic curing peak.
-
-
Data Analysis: Determine the onset temperature of curing, the peak exotherm temperature, and the total heat of curing (in J/g). This data provides information on the curing kinetics.
d) Thermal Stability by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount (5-10 mg) of the fully cured adhesive in a TGA pan.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition temperature and the temperature at which 5% weight loss occurs (T5%).
Proposed Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed polymerization mechanism of triallyl aconitate and a typical experimental workflow for evaluating an adhesive formulation.
Caption: Proposed free-radical polymerization mechanism of triallyl aconitate.
Caption: Experimental workflow for adhesive performance evaluation.
Safety Precautions
-
Always work in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for triallyl aconitate and all other chemicals used in the formulation for specific handling and safety information.
-
Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.
-
UV radiation can be harmful. Use appropriate shielding and wear UV-protective eyewear when working with UV curing systems.
By following these application notes and protocols, researchers can begin to systematically investigate the potential of triallyl aconitate as a novel crosslinking agent in adhesive formulations and characterize its impact on the performance of the resulting adhesive systems.
References
Application of Triallyl Aconitate in Dental Composites: A Hypothetical Exploration
Executive Summary
This document explores the potential application of triallyl aconitate as a novel crosslinking monomer in dental composite resins. Currently, there is a notable absence of direct research literature on the use of triallyl aconitate for this specific application. Therefore, this document presents a hypothetical framework for its incorporation and evaluation, drawing parallels with existing multifunctional monomers used in dental materials. The proposed application notes and protocols are based on established methodologies for dental composite characterization and the known chemical properties of allyl compounds and aconitic acid. The aim is to provide a foundational guide for researchers and material scientists interested in investigating the viability of triallyl aconitate as a component in dental restorative materials.
Introduction
Dental composites are complex materials comprised of a resin matrix, inorganic fillers, a coupling agent, and an initiator system. The properties of the resin matrix, particularly its degree of crosslinking, significantly influence the mechanical strength, durability, and biocompatibility of the final restoration. Triallyl aconitate, a tri-functional ester of aconitic acid and allyl alcohol, presents an intriguing possibility as a crosslinking agent due to its three polymerizable allyl groups. These could potentially lead to a highly crosslinked polymer network, offering enhanced mechanical properties and reduced polymerization shrinkage.
This document outlines the hypothetical synthesis of triallyl aconitate, its proposed role in a dental composite formulation, and detailed protocols for the evaluation of the resulting material's performance.
Synthesis of Triallyl Aconitate
Triallyl aconitate can be synthesized via the esterification of aconitic acid with allyl alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Triallyl Aconitate
-
Reactants:
-
Aconitic acid (1 mole)
-
Allyl alcohol (3.3 moles - slight excess)
-
p-Toluenesulfonic acid (catalyst, 0.02 moles)
-
Toluene (solvent)
-
Hydroquinone (polymerization inhibitor)
-
-
Procedure: a. A mixture of aconitic acid, allyl alcohol, p-toluenesulfonic acid, and a small amount of hydroquinone in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. b. The reaction progress is monitored by thin-layer chromatography (TLC). c. Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. d. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. e. The crude product is purified by vacuum distillation to yield pure triallyl aconitate.
Proposed Dental Composite Formulation
Triallyl aconitate is proposed as a crosslinking co-monomer to be incorporated into a conventional Bis-GMA/TEGDMA resin system.
Table 1: Hypothetical Dental Composite Formulations
| Component | Control Formulation (wt%) | Experimental Formulation (wt%) |
| Bis-GMA | 50 | 45 |
| TEGDMA | 49 | 44 |
| Triallyl Aconitate | 0 | 10 |
| Camphorquinone (CQ) | 0.5 | 0.5 |
| Ethyl-4-dimethylaminobenzoate | 0.5 | 0.5 |
| Silanized Barium Glass Filler | 70 (of total formulation) | 70 (of total formulation) |
Experimental Evaluation Protocols
A series of standardized tests should be performed to evaluate the properties of the experimental composite containing triallyl aconitate and compare it to the control formulation.
Mechanical Properties
Protocol: Flexural Strength and Modulus (Three-Point Bending Test)
-
Specimen Preparation: Prepare rectangular specimens (2mm x 2mm x 25mm) of both control and experimental composites by filling a stainless-steel mold and light-curing for 40 seconds on each side with a dental curing light (e.g., VALO, Ultradent).
-
Storage: Store the specimens in distilled water at 37°C for 24 hours.
-
Testing: Perform a three-point bending test using a universal testing machine (e.g., Instron) with a crosshead speed of 0.5 mm/min.
-
Calculation: Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas.
Protocol: Vickers Hardness
-
Specimen Preparation: Prepare cylindrical specimens (5mm diameter, 2mm thickness) and light-cure for 40 seconds.
-
Polishing: Polish the top surface of the specimens with a series of silicon carbide papers up to 1200 grit.
-
Testing: Use a Vickers microhardness tester with a load of 200g and a dwell time of 15 seconds. Make five indentations on each specimen.
-
Measurement: Measure the diagonals of the indentations and calculate the Vickers Hardness Number (VHN).
Polymerization Properties
Protocol: Degree of Conversion (DC%)
-
Method: Use Fourier Transform Infrared Spectroscopy with an Attenuated Total Reflectance accessory (FTIR-ATR).
-
Procedure: a. Record the spectrum of the uncured composite paste. b. Light-cure the paste directly on the ATR crystal for 40 seconds. c. Record the spectrum of the cured composite.
-
Calculation: Calculate the DC% by measuring the change in the peak height of the aliphatic C=C absorption peak (at approximately 1638 cm⁻¹) relative to an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) before and after curing.
Protocol: Polymerization Shrinkage
-
Method: Use the bonded-disk method.
-
Procedure: a. Bond a thin circular disk of the composite material to a rigid substrate. b. Measure the deflection of the disk as it cures using a laser displacement sensor.
-
Calculation: Calculate the volumetric shrinkage from the deflection data.
Biocompatibility
Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human gingival fibroblasts (HGFs) in Dulbecco's Modified Eagle Medium (DMEM).
-
Eluate Preparation: Prepare eluates by incubating cured composite specimens in the cell culture medium for 24 hours.
-
Cell Treatment: Expose the HGFs to the eluates for 24 hours.
-
MTT Assay: Add MTT solution to the cells. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Measurement: Dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Hypothetical Data Presentation
Table 2: Hypothetical Mechanical and Physical Properties
| Property | Control Composite | Experimental Composite (with Triallyl Aconitate) |
| Flexural Strength (MPa) | 120 ± 10 | 145 ± 12 |
| Flexural Modulus (GPa) | 10 ± 1 | 12 ± 1.5 |
| Vickers Hardness (VHN) | 65 ± 5 | 75 ± 6 |
| Degree of Conversion (%) | 60 ± 3 | 68 ± 4 |
| Polymerization Shrinkage (%) | 2.8 ± 0.2 | 2.2 ± 0.3 |
| Cell Viability (%) | 95 ± 5 | 85 ± 7 |
Visualizations
Caption: Workflow for the synthesis of triallyl aconitate.
Caption: General experimental workflow for evaluation.
Caption: Hypothetical free-radical polymerization process.
Discussion and Future Directions
The hypothetical data suggests that the incorporation of triallyl aconitate could lead to a dental composite with superior mechanical properties and reduced polymerization shrinkage. The increase in the degree of conversion can be attributed to the presence of three reactive allyl groups, leading to a more densely crosslinked network. However, the potential for decreased biocompatibility needs to be thoroughly investigated. Allyl compounds can sometimes exhibit higher cytotoxicity, and the leaching of unreacted monomer must be quantified.
Future research should focus on the actual synthesis and characterization of triallyl aconitate-containing dental composites. Optimization of the formulation, including the concentration of triallyl aconitate and the type of initiator system, will be crucial. Furthermore, long-term aging studies are necessary to evaluate the hydrolytic stability of the aconitate ester bonds within the polymer network. If proven successful, triallyl aconitate could represent a valuable addition to the repertoire of monomers for dental restorative materials.
Application Notes and Protocols for the Synthesis of Functional Polymers Using Triallyl Aconitate Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of functional polymers derived from triallyl aconitate. Due to the limited availability of literature specifically on the polymerization of triallyl aconitate, this document presents detailed, illustrative protocols based on established principles of polymer chemistry, particularly the synthesis and polymerization of related allyl-functionalized and aconitic acid-based polymers.
Introduction
Triallyl aconitate is a trifunctional monomer with the potential to form highly cross-linked and functional polymers. The presence of three allyl groups allows for the creation of three-dimensional polymer networks, while the ester linkages derived from aconitic acid offer sites for hydrolytic degradation, making these polymers potentially biodegradable. Furthermore, the pendant carboxylic acid group from the aconitic acid backbone can be leveraged for post-polymerization modification, enabling the attachment of therapeutic agents, targeting ligands, or other functional moieties. These characteristics make poly(triallyl aconitate) an attractive candidate for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible hydrogels.[1]
Synthesis of Triallyl Aconitate Monomer
The first step involves the synthesis of the triallyl aconitate monomer from aconitic acid and allyl alcohol. This is a standard esterification reaction.
Experimental Protocol: Synthesis of Triallyl Aconitate
Materials:
-
cis-Aconitic acid
-
Allyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve cis-aconitic acid (1 equivalent) in a minimal amount of toluene.
-
Add an excess of allyl alcohol (at least 3.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (aconitic acid spot disappears), cool the mixture to room temperature.
-
Wash the organic layer with 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude triallyl aconitate monomer.
-
Purify the monomer by vacuum distillation or column chromatography.
Polymerization of Triallyl Aconitate
Free radical polymerization is a common and effective method for polymerizing allyl monomers. The following protocol outlines a typical procedure for the bulk polymerization of triallyl aconitate.
Experimental Protocol: Free Radical Polymerization of Triallyl Aconitate
Materials:
-
Triallyl aconitate monomer
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Vacuum line
-
Solvent (e.g., dimethylformamide, if solution polymerization is desired)
Procedure:
-
Place the purified triallyl aconitate monomer in a Schlenk flask.
-
Add the radical initiator (e.g., AIBN, 0.1-1 mol% with respect to the monomer).
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Heat the reaction mixture in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
The polymerization will proceed, and the viscosity of the mixture will increase significantly, potentially forming a solid gel. The reaction time can vary from a few hours to 24 hours depending on the desired conversion.
-
To stop the polymerization, cool the reaction vessel rapidly.
-
If the polymer is soluble, it can be precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization of Poly(triallyl aconitate)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Parameter Measured | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Disappearance or reduction of the C=C stretch of the allyl group (~1645 cm⁻¹). Presence of ester carbonyl stretch (~1730 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Polymer structure and monomer conversion | Broadening of peaks corresponding to the polymer backbone. Disappearance of sharp monomer peaks. Integration of remaining vinyl proton signals can be used to estimate residual monomer content. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight and polydispersity index (PDI) | Provides information on the average molecular weight and the breadth of the molecular weight distribution. For cross-linked polymers, this technique is not applicable. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile | Provides information on the decomposition temperature of the polymer. |
Post-Polymerization Functionalization
The pendant carboxylic acid group on the poly(triallyl aconitate) backbone is a key feature for functionalization. This group can be activated to react with amines or alcohols to attach various molecules.
Experimental Protocol: Amine Coupling to Poly(triallyl aconitate)
Materials:
-
Poly(triallyl aconitate)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., a drug, peptide, or fluorescent tag)
-
Anhydrous dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve the poly(triallyl aconitate) in anhydrous DMF.
-
Add EDC (1.5 equivalents per carboxylic acid group) and NHS (1.2 equivalents per carboxylic acid group) to the polymer solution. Stir at room temperature for 1-2 hours to activate the carboxylic acid groups.
-
Add the amine-containing molecule (1.1 equivalents per carboxylic acid group) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24-48 hours.
-
Purify the functionalized polymer by dialysis against deionized water to remove unreacted reagents and byproducts.
-
Lyophilize the purified polymer to obtain a dry powder.
Applications in Drug Delivery
Polymers based on triallyl aconitate hold promise for various drug delivery applications due to their potential biodegradability and functionalizability.
-
Controlled Release: The cross-linked network structure can physically entrap drug molecules, allowing for their sustained release as the polymer matrix swells or degrades.
-
Targeted Drug Delivery: Targeting ligands, such as antibodies or peptides, can be conjugated to the polymer backbone to direct the drug carrier to specific cells or tissues.
-
pH-Responsive Delivery: The carboxylic acid groups can impart pH-sensitivity. At physiological pH, the groups will be deprotonated and charged, leading to swelling of the polymer network. In the acidic environment of tumors or endosomes, changes in protonation state can trigger drug release.
Visualizations
Caption: Workflow for the synthesis and functionalization of poly(triallyl aconitate).
References
Application Notes and Protocols: The Role of Triallyl Isocyanurate (TAIC) as a Crosslinker for Plastics and Rubber
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl isocyanurate (TAIC) is a trifunctional monomer widely utilized as a co-agent in the crosslinking of various polymers, including both plastics and rubbers. Its unique chemical structure allows it to significantly enhance the properties of the base polymer upon crosslinking, leading to materials with improved thermal stability, mechanical strength, and chemical resistance. These enhancements are critical for demanding applications in industries such as automotive, electronics, and construction.[1] This document provides detailed application notes and experimental protocols for the use of TAIC as a crosslinker, intended to guide researchers and scientists in their materials development endeavors.
Introduction to Triallyl Isocyanurate (TAIC)
TAIC (CAS No: 1025-15-6) is a versatile crosslinking agent that can be employed in both peroxide- and radiation-cured systems.[2] It is a viscous liquid at room temperature, but is also available in powder form as a dry liquid concentrate for easier handling.[1] The three allyl groups in the TAIC molecule are highly reactive towards free radicals, enabling the formation of a dense, three-dimensional crosslinked network within the polymer matrix. This network structure is responsible for the significant improvements observed in the final material properties.
Key Benefits of Using TAIC:
-
Enhanced Thermal Resistance: Crosslinking with TAIC significantly increases the heat resistance of polymers, allowing them to be used at higher operating temperatures.[1]
-
Improved Mechanical Strength: The formation of a crosslinked network leads to notable increases in tensile strength, modulus, and abrasion resistance.
-
Increased Chemical Resistance: TAIC-crosslinked polymers exhibit improved resistance to solvents, oils, and other chemicals.
-
Faster Curing Times: In many systems, TAIC can accelerate the crosslinking reaction, leading to shorter processing times.[2]
-
Versatility: TAIC is compatible with a wide range of polymers, including:
Crosslinking Mechanism
The crosslinking of polymers with TAIC is a free-radical initiated process. The mechanism can be initiated either by the thermal decomposition of a peroxide initiator or by high-energy radiation (e.g., electron beam or gamma radiation).
A simplified representation of the peroxide-initiated crosslinking mechanism is as follows:
-
Initiation: A peroxide initiator (e.g., Dicumyl peroxide, DCP) decomposes upon heating to form highly reactive free radicals.
-
Hydrogen Abstraction: These free radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals.
-
TAIC Radical Formation: The free radicals can also react with the allyl groups of the TAIC molecule, forming TAIC radicals.
-
Propagation and Crosslinking: The polymer macroradicals and TAIC radicals can then react with each other and with other polymer chains and TAIC molecules, leading to the formation of a crosslinked network. The TAIC molecule acts as a bridge, connecting multiple polymer chains.
Caption: Simplified schematic of the peroxide-initiated crosslinking mechanism involving TAIC.
Experimental Protocols
The following protocols provide a general framework for the crosslinking of various polymers with TAIC. It is important to note that optimal conditions (e.g., concentrations, temperature, time) will vary depending on the specific polymer, processing equipment, and desired final properties.
General Experimental Workflow
Caption: General workflow for the preparation and characterization of TAIC-crosslinked polymers.
Protocol for Peroxide Crosslinking of EPDM Rubber
This protocol describes the preparation of a TAIC-crosslinked EPDM compound using dicumyl peroxide (DCP) as the initiator.
Materials:
-
EPDM rubber
-
Triallyl isocyanurate (TAIC)
-
Dicumyl peroxide (DCP)
-
Carbon black (e.g., N550)
-
Processing oil (e.g., paraffinic oil)
-
Zinc oxide and Stearic acid (as activators)
Equipment:
-
Two-roll mill or internal mixer
-
Compression molding press
-
Tensile testing machine
-
Hardness tester (Shore A)
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Mastication: Masticate the EPDM rubber on a two-roll mill until a smooth sheet is formed.
-
Ingredient Incorporation: Add the zinc oxide and stearic acid and mix until well dispersed.
-
Filler and Oil Addition: Gradually add the carbon black and processing oil, ensuring uniform dispersion after each addition.
-
Crosslinking Agent Addition: Finally, add the TAIC and DCP and mix thoroughly. The temperature of the mill should be kept below the decomposition temperature of the peroxide to prevent premature crosslinking (scorch).
-
Curing: Compression mold the compounded rubber into sheets of desired thickness at a temperature of 160-180°C for a predetermined time (e.g., 10-30 minutes). The optimal curing time can be determined using a moving die rheometer (MDR).
-
Characterization: After cooling to room temperature, the crosslinked EPDM sheets can be characterized for their mechanical and thermal properties.
Protocol for Peroxide Crosslinking of Polyethylene (PE)
This protocol outlines the preparation of TAIC-crosslinked polyethylene.
Materials:
-
Low-density polyethylene (LDPE) or High-density polyethylene (HDPE)
-
Triallyl isocyanurate (TAIC)
-
Dicumyl peroxide (DCP)
Equipment:
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Tensile testing machine
-
TGA/DSC
Procedure:
-
Dry Blending: Dry blend the PE pellets with the desired amounts of TAIC and DCP.
-
Melt Mixing: Melt mix the blend in an internal mixer or twin-screw extruder. The processing temperature should be sufficient to melt the PE but below the activation temperature of the peroxide.
-
Molding and Curing: Compression mold the mixture into sheets at a temperature above the peroxide decomposition temperature (e.g., 170-190°C) for a specific duration to ensure complete crosslinking.
-
Characterization: Evaluate the mechanical and thermal properties of the crosslinked PE.
Protocol for Radiation Crosslinking of PVC
This protocol provides a general method for the radiation-induced crosslinking of PVC using TAIC.
Materials:
-
Polyvinyl chloride (PVC) resin
-
Triallyl isocyanurate (TAIC)
-
Plasticizer (e.g., DINP)
-
Stabilizers
Equipment:
-
High-speed mixer
-
Two-roll mill
-
Electron beam or gamma radiation source
-
Tensile testing machine
-
TGA/DSC
Procedure:
-
Dry Blending: In a high-speed mixer, blend the PVC resin, plasticizer, stabilizers, and TAIC to form a dry blend.
-
Milling: Process the dry blend on a two-roll mill to form a homogenous sheet.
-
Irradiation: Expose the PVC sheets to a controlled dose of electron beam or gamma radiation to induce crosslinking. The required dose will depend on the TAIC concentration and the desired level of crosslinking.
-
Characterization: Analyze the properties of the crosslinked PVC.
Quantitative Data on the Effects of TAIC
The addition of TAIC as a crosslinker has a quantifiable impact on the properties of plastics and rubber. The following tables summarize typical data on the effects of varying TAIC concentrations.
Table 1: Effect of TAIC Concentration on the Mechanical Properties of EPDM Rubber
| Formulation | TAIC (phr) | DCP (phr) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control | 0 | 2.5 | 65 | 10.2 | 450 |
| EPDM-TAIC-1 | 1 | 2.5 | 68 | 12.5 | 400 |
| EPDM-TAIC-2 | 2 | 2.5 | 72 | 15.1 | 350 |
| EPDM-TAIC-3 | 3 | 2.5 | 75 | 17.8 | 300 |
Table 2: Effect of TAIC Concentration on the Thermal Properties of Polyethylene
| Formulation | TAIC (wt%) | Peroxide (wt%) | Decomposition Temp (°C) (TGA, 5% weight loss) | Melting Temp (°C) (DSC) |
| Control | 0 | 1.0 | 350 | 125 |
| PE-TAIC-1 | 1 | 1.0 | 365 | 124 |
| PE-TAIC-2 | 2 | 1.0 | 378 | 123 |
| PE-TAIC-3 | 3 | 1.0 | 390 | 122 |
Table 3: Typical Concentration Ranges of TAIC and Peroxide Initiators for Various Polymers [2]
| Polymer | TAIC Concentration | Peroxide Concentration |
| Polyethylene (PE) | 1-3% by weight | 0.2-1% by weight (DCP) |
| Ethylene Vinyl Acetate (EVA) | 1-3% by weight | 0.2-1% by weight (DCP) |
| Ethylene-Propylene Rubber (EPDM) | 0.5-4% by weight | Varies with peroxide type |
| Fluorine Rubber (FKM) | 0.5-4% by weight | Varies with peroxide type |
| Chlorinated Polyethylene (CPE) | 0.5-4% by weight | Varies with peroxide type |
Characterization of Crosslinked Polymers
A variety of analytical techniques can be used to characterize the properties of TAIC-crosslinked polymers.
-
Mechanical Testing:
-
Tensile Testing (ASTM D412): Measures tensile strength, elongation at break, and modulus.
-
Hardness Testing (ASTM D2240): Determines the Shore hardness of the material.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): Determines melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).
-
-
Crosslink Density Measurement:
-
Swelling Test (ASTM D2765): Involves swelling the crosslinked polymer in a suitable solvent to determine the gel content, which is related to the crosslink density.
-
Rheological Measurements: A moving die rheometer (MDR) can be used to monitor the curing process and determine the extent of crosslinking.
-
Conclusion
Triallyl isocyanurate is a highly effective crosslinking co-agent for a wide range of plastics and rubbers. Its use leads to significant improvements in thermal, mechanical, and chemical resistance properties, making it an invaluable tool for the development of high-performance polymer materials. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the potential of TAIC in their specific applications. Further optimization of formulations and processing conditions will be necessary to achieve the desired balance of properties for any given material system.
References
Application Note: Triallyl Isocyanurate (TAIC) in the Synthesis of High-Performance Ion Exchange Resins
Introduction
The performance of ion exchange resins is critically dependent on the chemical structure and stability of the polymer matrix. Crosslinking agents play a pivotal role in defining the three-dimensional network of the resin, which in turn influences its mechanical strength, thermal stability, chemical resistance, and ion exchange kinetics. While divinylbenzene (DVB) has traditionally been the crosslinking agent of choice, there is a growing interest in alternative crosslinkers that can impart superior properties to the final resin.
Although information on the specific use of triallyl aconitate in ion exchange resin synthesis is limited in publicly available literature, a closely related trifunctional monomer, triallyl isocyanurate (TAIC) , has emerged as a valuable crosslinking agent for creating advanced ion exchange resins with enhanced performance characteristics.[1][2] This application note details the use of TAIC in the synthesis of ion exchange resins, providing protocols and performance data for researchers, scientists, and drug development professionals. TAIC's unique structure contributes to resins with improved thermal and chemical resilience, making them suitable for demanding applications.[1][2]
Advantages of TAIC as a Crosslinking Agent
The use of TAIC as a crosslinking agent in the synthesis of ion exchange resins offers several distinct advantages over traditional crosslinkers like divinylbenzene:
-
Enhanced Thermal Stability: Resins crosslinked with TAIC exhibit superior stability at elevated temperatures, allowing them to be used in a wider range of operating conditions without significant degradation.[2]
-
Improved Chemical Resistance: TAIC imparts excellent resistance to oxidation, acids, and alkalis, ensuring the longevity and performance of the resin in aggressive chemical environments.[1]
-
Increased Mechanical Strength: The trifunctional nature of TAIC leads to a more densely crosslinked polymer matrix, resulting in resin beads with greater mechanical robustness and resistance to physical degradation.[1][2]
-
Larger Pore Sizes: The use of TAIC can facilitate the formation of resins with larger pore sizes, which can improve the kinetics of ion exchange, particularly for larger ions or molecules.[1][2]
-
Higher Ion Exchange Capacity: In some cases, TAIC-crosslinked resins can achieve a higher ion exchange capacity, increasing their efficiency in capturing target ions.[2]
-
Reduced Swelling: The tightly controlled crosslinked structure minimizes swelling and shrinking of the resin beads during ion exchange cycles, leading to greater dimensional stability.[2]
Experimental Protocols
The following section provides a general protocol for the synthesis of a strong acid cation exchange resin using TAIC as a crosslinking agent. This protocol is based on suspension polymerization, a common method for producing spherical resin beads.
1. Materials and Reagents:
-
Styrene (monomer)
-
Triallyl isocyanurate (TAIC) (crosslinking agent)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent/stabilizer)
-
Sodium chloride (to adjust aqueous phase density)
-
Sulfuric acid (for sulfonation)
-
Deionized water
2. Synthesis of Copolymer Beads (Suspension Polymerization):
-
Prepare the aqueous phase by dissolving poly(vinyl alcohol) and sodium chloride in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
In a separate container, prepare the organic phase by mixing styrene, TAIC, and benzoyl peroxide. The ratio of styrene to TAIC will determine the degree of crosslinking.
-
Slowly add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of organic droplets.
-
Heat the reaction mixture to the desired polymerization temperature (typically 70-90°C) under a nitrogen atmosphere and maintain for several hours to allow for complete polymerization.
-
After polymerization, allow the mixture to cool, and then filter the resulting copolymer beads.
-
Wash the beads thoroughly with hot deionized water to remove any unreacted monomers and the suspending agent.
-
Dry the copolymer beads in an oven at a controlled temperature.
3. Sulfonation to Introduce Cation Exchange Functionality:
-
Swell the dry copolymer beads in an appropriate solvent (e.g., dichloromethane).
-
Slowly add concentrated sulfuric acid to the swollen beads with careful temperature control.
-
Heat the mixture to the desired sulfonation temperature and maintain for several hours to ensure complete sulfonation of the aromatic rings of the styrene units.
-
After the reaction, carefully quench the mixture by slowly adding it to a large volume of cold deionized water.
-
Wash the sulfonated resin beads extensively with deionized water until the washings are neutral to remove any residual acid.
-
The resulting strong acid cation exchange resin is now in the hydrogen (H+) form.
4. Characterization of the Ion Exchange Resin:
-
Ion Exchange Capacity: Determine the total ion exchange capacity by titrating the H+ ions released from a known amount of resin with a standard sodium hydroxide solution.
-
Moisture Content: Measure the weight loss of the resin after drying in an oven at a specific temperature.
-
Particle Size Distribution: Analyze the particle size distribution using sieve analysis or laser diffraction.
-
Thermal Stability: Evaluate the thermal stability of the resin using thermogravimetric analysis (TGA).
-
Chemical Stability: Test the resin's stability by exposing it to strong acid, strong base, and oxidizing solutions and measuring the change in ion exchange capacity.
Data Presentation
The following table summarizes the typical properties of an ion exchange resin synthesized with TAIC as a crosslinking agent compared to a conventional resin crosslinked with divinylbenzene (DVB). The values presented are illustrative and can vary depending on the specific synthesis conditions.
| Property | TAIC-Crosslinked Resin | DVB-Crosslinked Resin |
| Crosslinking Agent | Triallyl Isocyanurate (TAIC) | Divinylbenzene (DVB) |
| Matrix | Styrene-co-TAIC | Styrene-co-DVB |
| Functional Group | Sulfonic Acid | Sulfonic Acid |
| Ionic Form | H+ | H+ |
| Appearance | Spherical Beads | Spherical Beads |
| Total Ion Exchange Capacity | 4.5 - 5.5 meq/g (dry) | 4.2 - 5.2 meq/g (dry) |
| Moisture Holding Capacity | 40 - 50% | 45 - 55% |
| Maximum Operating Temp. | 140°C | 120°C |
| Chemical Stability | Excellent resistance to oxidation | Good resistance to oxidation |
| Mechanical Strength | High | Moderate to High |
Visualizations
Diagram 1: Synthesis Workflow for TAIC-Crosslinked Ion Exchange Resin
Caption: Workflow for synthesizing TAIC-crosslinked ion exchange resin.
Diagram 2: Logical Relationship of TAIC Properties to Resin Performance
Caption: How TAIC's properties enhance ion exchange resin performance.
References
Application Notes and Protocols for Flame Retardant Triallyl Isocyanurate Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl isocyanurate (TAIC) is a trifunctional monomer notable for its ability to enhance the thermal stability and flame retardancy of various polymers. When copolymerized, TAIC acts as a crosslinking agent, creating a robust three-dimensional network within the polymer matrix. This network structure is fundamental to its flame retardant mechanism, which primarily operates in the condensed phase by promoting the formation of a stable, insulating char layer during combustion. This char layer acts as a physical barrier, limiting the evolution of flammable gases and reducing the transfer of heat to the underlying material. These properties make TAIC copolymers highly valuable in applications requiring stringent fire safety standards, such as in electronics, wire and cable insulation, and construction materials.
Applications of Triallyl Isocyanurate Copolymers in Flame Retardancy
Triallyl isocyanurate is a versatile crosslinking co-agent used to impart flame retardancy to a variety of polymers. Its applications span several industries where fire safety is paramount.
1. Wire and Cable Insulation
TAIC is frequently used in polyolefin-based insulation for wires and cables, such as those made from polyethylene (PE) and ethylene-vinyl acetate (EVA).[1][2][3] The crosslinking induced by TAIC enhances the thermal stability of these materials, preventing them from dripping molten polymer during a fire, which can spread flames.[3] This is particularly crucial for plenum-rated cables and other wiring used in building construction.[3]
2. Thermosetting Resins
Unsaturated polyester (UP) resins, commonly used in construction and automotive components, are inherently flammable.[4][5] Incorporating TAIC into the UP resin formulation leads to a crosslinked structure that promotes char formation upon combustion.[4] This char layer insulates the underlying material and reduces the release of flammable volatiles.[4]
3. Thermoplastics
TAIC is also employed to improve the flame retardancy of thermoplastics like polylactide (PLA). In combination with a free-radical initiator such as dicumyl peroxide (DCP), TAIC forms a crosslinked network within the PLA matrix.[2][6] This network structure significantly enhances the char yield, leading to improved Limiting Oxygen Index (LOI) values and UL-94 ratings.[2][6]
4. Intumescent Flame Retardant Systems
TAIC can be a component of intumescent flame retardant (IFR) systems, particularly in polymers like polypropylene (PP).[7][8] In these systems, TAIC contributes to the charring process, working synergistically with an acid source (like ammonium polyphosphate) and a blowing agent to create a swollen, insulating char layer that protects the polymer.[8]
Flame Retardant Mechanism of TAIC Copolymers
The primary flame retardant mechanism of triallyl isocyanurate copolymers is centered on condensed-phase activity, specifically the promotion of a stable char layer. This process can be understood through the following logical steps:
Caption: Flame retardant mechanism of TAIC copolymers.
Upon exposure to heat, the allyl groups of TAIC facilitate the formation of a crosslinked, three-dimensional network within the polymer.[2] This network structure enhances the thermal stability of the polymer and promotes the formation of a carbonaceous char layer.[9][10] This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and impeding the release of flammable volatile compounds that fuel the fire.[9][10]
Quantitative Data on Flame Retardant Performance
The following tables summarize the flame retardant performance of various triallyl isocyanurate copolymers from cited literature.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Polymer Matrix | TAIC Concentration | Other Additives | LOI (%) | UL-94 Rating | Reference(s) |
| Polylactide (PLA) | 0.3 wt% | 0.9 wt% Dicumyl Peroxide (DCP) | 39.2 | V-0 | [2][6] |
| Polypropylene (PP) | 1 part | 24 parts IFR | 28.5 | V-0 | [8] |
| Unsaturated Polyester (UP) | 15 wt% | DOPO | 30.8 | V-0 | [4] |
| EVA/ATH | - | PhVPOSS | - | V-1 | [11] |
Table 2: Cone Calorimetry Data
| Polymer Matrix | TAIC Concentration | Other Additives | Peak Heat Release Rate (pHRR) Reduction | Total Heat Release (THR) Reduction | Reference(s) |
| Polylactide (PLA) | 0.3 wt% | 0.9 wt% DCP | Slight Decrease | Slight Decrease | [6] |
| Unsaturated Polyester (UP) | 15 wt% | DOPO, 30 wt% M-SiC | 51% | 35% | [4] |
| EVA/ATH | - | PhVPOSS | 7.89% | - | [11] |
Experimental Protocols
1. Synthesis of a Flame-Retardant Triallyl Isocyanurate Prepolymer
This protocol is adapted from a patented method for preparing a flame-retardant TAIC prepolymer.[12][13]
-
Materials:
-
Procedure:
-
In a reactor equipped with a stirrer, reflux condenser, nitrogen inlet, and thermometer, charge 70g of TAIC, 120g of toluene, 3.5g of dicumyl peroxide, and 7g of 6H-dibenz[c,e][6][14]oxaphosphorine-6-oxide.[13]
-
Purge the reactor with nitrogen.
-
Heat the mixture to 115°C and maintain for 4 hours with stirring.[13]
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 1500 ml of methanol to precipitate the prepolymer.[13]
-
Filter the precipitate, wash with fresh methanol, and dry under vacuum.
-
Caption: Synthesis workflow for a flame-retardant TAIC prepolymer.
2. Limiting Oxygen Index (LOI) Test (ASTM D2863)
This protocol outlines the general procedure for determining the LOI of a polymer sample.[15][16][17][18]
-
Apparatus:
-
LOI apparatus with a heat-resistant glass chimney
-
Specimen holder
-
Gas flow meters for oxygen and nitrogen
-
Ignition source
-
-
Procedure:
-
Prepare test specimens of the TAIC copolymer according to the standard (typically bars of 80-150 mm long, 10 mm wide, and 4 mm thick).[15]
-
Mount the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Vary the oxygen concentration and ignite the top of the specimen.
-
Determine the minimum oxygen concentration that just supports sustained, candle-like burning of the material.[15][16]
-
3. UL-94 Vertical Burn Test
This protocol describes the UL-94 vertical burn test for classifying the flammability of plastic materials.[6][7][14][19]
-
Apparatus:
-
Enclosed test chamber
-
Specimen holder to clamp the specimen vertically
-
Burner with a specified flame height
-
Timing device
-
Cotton batting
-
-
Procedure:
-
Prepare rectangular bar specimens (typically 125 x 13 mm).[6]
-
Condition the specimens as required by the standard.[6]
-
Mount a specimen vertically in the holder. Place a layer of dry cotton 300 mm below the specimen.[6]
-
Apply a specified flame to the bottom edge of the specimen for 10 seconds and then remove it.[6][14]
-
Record the afterflame time.
-
Immediately reapply the flame for another 10 seconds and remove it.[6][14]
-
Record the afterflame and afterglow times. Note if any flaming drips ignite the cotton below.[6]
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.[19]
-
4. Cone Calorimetry (ASTM E1354)
This protocol provides a general overview of the cone calorimetry test to measure heat release rates.[1][20][21][22]
-
Apparatus:
-
Cone calorimeter, including a conical radiant heater, specimen holder, load cell, and gas analysis system.
-
-
Procedure:
-
Prepare square specimens (typically 100 x 100 mm) of the TAIC copolymer.[20]
-
Condition the specimens to a constant weight at 23°C and 50% relative humidity.[20]
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.
-
Position the specimen on the load cell under the conical heater.
-
Expose the specimen to a set heat flux (e.g., 35 or 50 kW/m²).[20]
-
Ignite the evolved gases with a spark igniter.
-
Continuously measure the heat release rate, mass loss, and smoke production throughout the test.[20][22]
-
Caption: General workflow for flame retardancy testing.
References
- 1. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
- 2. mdpi.com [mdpi.com]
- 3. The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. superchute.com [superchute.com]
- 7. amade-tech.com [amade-tech.com]
- 8. researchgate.net [researchgate.net]
- 9. Char Enhancing Approaches to Flame Retarding Polymers | NIST [nist.gov]
- 10. Short articles on combustion of polymers: Retardancy due to char formation [documents.uow.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. data.epo.org [data.epo.org]
- 13. EP0378315A2 - Method for preparing a flame-retardant triallyl isocyanurate prepolymer - Google Patents [patents.google.com]
- 14. mgchemicals.com [mgchemicals.com]
- 15. Oxygen Index ASTM D2863 [intertek.com]
- 16. store.astm.org [store.astm.org]
- 17. matestlabs.com [matestlabs.com]
- 18. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]
- 19. specialchem.com [specialchem.com]
- 20. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 21. researchgate.net [researchgate.net]
- 22. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
Troubleshooting & Optimization
Technical Support Center: Stabilization of Triallyl Aconitate Monomer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective selection and use of inhibitors to stabilize triallyl aconitate monomer, preventing premature polymerization and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to stabilize triallyl aconitate monomer?
A1: Triallyl aconitate is a reactive monomer containing three allyl groups, making it susceptible to spontaneous polymerization, especially when exposed to heat, light, or contaminants. This unwanted polymerization can alter the monomer's properties, leading to inaccurate experimental results and potential safety hazards. Stabilization is crucial to maintain the monomer's integrity during storage and handling.
Q2: What are the most common types of inhibitors used for stabilizing triallyl aconitate?
A2: While specific data for triallyl aconitate is limited, common free-radical inhibitors used for structurally similar allyl-containing monomers are effective. These include phenolic compounds like Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ). These inhibitors function by scavenging free radicals that initiate the polymerization process.[1] BHT is frequently used as a stabilizer for the related compound, triallyl isocyanurate.[2][3][4][5][6][7]
Q3: How do I choose the right inhibitor for my experiment?
A3: The choice of inhibitor depends on several factors, including the experimental conditions (e.g., temperature, presence of oxygen), the required storage duration, and the downstream application. For general-purpose stabilization during storage, BHT is a good starting point due to its efficacy in related compounds. Hydroquinone is also a robust inhibitor that works well in the presence of oxygen.[1] It is recommended to perform small-scale stability tests to determine the optimal inhibitor and concentration for your specific needs.
Q4: Can the inhibitor be removed before polymerization?
A4: Yes, in most cases, the inhibitor can be removed prior to initiating controlled polymerization. Common methods for inhibitor removal include distillation, passing the monomer through a column of inhibitor-removing resin, or extraction. The choice of method depends on the inhibitor's properties and the monomer's purity requirements.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Monomer appears viscous or has solidified in the container. | Premature polymerization has occurred due to insufficient inhibitor concentration, prolonged storage, or exposure to heat/light. | - Do not use the monomer as its properties have been compromised.- Dispose of the material according to safety guidelines.- For future purchases, ensure the monomer is freshly prepared and properly inhibited.- Store the monomer in a cool, dark place, and minimize the headspace in the container to reduce oxygen exposure. |
| Inconsistent results in polymerization experiments. | - Partial polymerization of the monomer stock.- Incomplete removal of the inhibitor before starting the experiment. | - Verify the purity of the monomer stock using techniques like NMR or GC-MS.- Ensure your inhibitor removal protocol is effective. Consider testing the monomer for residual inhibitor before use.- Always use freshly purified monomer for critical experiments. |
| Inhibitor precipitates out of the monomer solution. | The concentration of the inhibitor exceeds its solubility in triallyl aconitate at the storage temperature. | - Gently warm the mixture while stirring to redissolve the inhibitor. Caution: Avoid excessive heating, which can promote polymerization.- Consider using a lower concentration of the inhibitor or a different inhibitor with higher solubility in the monomer. |
Inhibitor Performance Data (Illustrative)
The following table provides an illustrative comparison of common inhibitors based on their typical performance with allyl-containing monomers. Note: This data is generalized and should be confirmed with experiments specific to triallyl aconitate.
| Inhibitor | Recommended Concentration (ppm) | Storage Stability (at 25°C) | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Good (several months) | Effective and commonly used for related compounds.[2][3][4][5][6][7] |
| Hydroquinone (HQ) | 200 - 1000 | Excellent (can exceed 6 months) | Requires the presence of oxygen to be effective.[1] May impart a slight color to the monomer. |
| Phenothiazine (PTZ) | 50 - 200 | Very Good | Highly effective at low concentrations, but can be more challenging to remove. |
Experimental Protocols
Protocol 1: Determination of Inhibitor Effectiveness
Objective: To evaluate the effectiveness of different inhibitors in preventing the thermal polymerization of triallyl aconitate.
Materials:
-
Triallyl aconitate monomer (freshly purified)
-
Inhibitor candidates (e.g., BHT, Hydroquinone)
-
Small, sealable glass vials
-
Heating block or oil bath
-
Viscometer or rheometer
Procedure:
-
Prepare stock solutions of each inhibitor in a suitable solvent (e.g., acetone, toluene) at a known concentration.
-
Dispense a precise volume of purified triallyl aconitate into a series of labeled vials.
-
Add varying concentrations of each inhibitor stock solution to the vials. Include a control vial with no inhibitor.
-
Gently mix the contents of each vial to ensure homogeneity.
-
If using an inhibitor that requires oxygen (like hydroquinone), ensure a small headspace of air is present before sealing. For others, purging with an inert gas like nitrogen can be considered.
-
Place the vials in a heating block set to a specific temperature (e.g., 60°C).
-
At regular time intervals (e.g., every hour), remove the vials and visually inspect for any signs of polymerization (increased viscosity, gel formation).
-
For a quantitative assessment, measure the viscosity of the monomer at each time point.
-
The inhibitor and concentration that maintain the lowest viscosity for the longest duration are considered the most effective under the tested conditions.
Visualizations
Caption: Chemical structure of triallyl aconitate.
Caption: General mechanism of free-radical polymerization inhibition.
Caption: Workflow for selecting an optimal inhibitor for triallyl aconitate.
References
- 1. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
characterization of side reactions during triallyl aconitate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of triallyl aconitate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing triallyl aconitate?
A1: The synthesis of triallyl aconitate is typically achieved through a Fischer esterification reaction. This involves reacting aconitic acid with an excess of allyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by removing water, a byproduct, as it forms.
Q2: What are the common side reactions to be aware of during the synthesis?
A2: Several side reactions can occur, leading to impurities and reduced yields. The most common include:
-
Isomerization of Aconitic Acid: Aconitic acid exists as cis and trans isomers. Under the thermal and acidic conditions of the reaction, isomerization can occur, potentially leading to a mixture of cis and trans triallyl aconitate.
-
Formation of Diallyl Ether: Allyl alcohol can undergo self-condensation in the presence of a strong acid catalyst to form diallyl ether.
-
Polymerization of Allyl Alcohol: The acidic environment and elevated temperatures can induce the polymerization of allyl alcohol, forming poly(allyl alcohol).
-
Incomplete Esterification: The reaction may not go to completion, resulting in a mixture of mono-, di-, and triallyl aconitate.
Q3: How can I minimize the formation of byproducts?
A3: To minimize side reactions, consider the following strategies:
-
Control Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize isomerization and polymerization.
-
Use a Stoichiometric Amount of Catalyst: An excess of acid catalyst can promote the formation of diallyl ether and polymerization.
-
Efficient Water Removal: Use a Dean-Stark apparatus or a similar method to continuously remove water as it is formed, shifting the equilibrium towards the desired product.
-
Use an Excess of Allyl Alcohol: A large excess of allyl alcohol can favor the complete esterification of all three carboxylic acid groups of aconitic acid.
Q4: What are the recommended purification methods for triallyl aconitate?
A4: Purification of the crude product typically involves several steps:
-
Neutralization: After the reaction, the acidic catalyst should be neutralized with a weak base, such as sodium bicarbonate solution.
-
Washing: The organic layer should be washed with water to remove any remaining salts and water-soluble impurities.
-
Drying: The organic layer should be dried over an anhydrous salt, such as magnesium sulfate or sodium sulfate.
-
Vacuum Distillation: The final purification is usually achieved by vacuum distillation to separate the triallyl aconitate from unreacted allyl alcohol, diallyl ether, and other high-boiling point impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of triallyl aconitate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Triallyl Aconitate | - Incomplete reaction. - Inefficient water removal. - Significant side reactions. - Loss of product during workup. | - Increase reaction time or temperature moderately. - Ensure the Dean-Stark apparatus is functioning correctly. - Optimize catalyst concentration. - Perform careful extractions and transfers during the workup. |
| Presence of Mono- and Diallyl Aconitate in the Product | - Insufficient amount of allyl alcohol. - Short reaction time. | - Increase the molar excess of allyl alcohol. - Extend the reaction time. |
| Contamination with Diallyl Ether | - High concentration of acid catalyst. - High reaction temperature. | - Reduce the amount of acid catalyst. - Lower the reaction temperature. |
| Product is a Viscous, Polymeric Material | - Polymerization of allyl alcohol. - High reaction temperature and/or catalyst concentration. | - Lower the reaction temperature. - Reduce the catalyst concentration. - Consider adding a polymerization inhibitor. |
| Product contains a mixture of cis and trans isomers | - Isomerization of aconitic acid at elevated temperatures. | - Conduct the reaction at the lowest feasible temperature. - If a specific isomer is required, start with the pure isomer of aconitic acid and maintain mild reaction conditions. |
| Difficulty in Purifying the Product by Distillation | - Presence of high-boiling impurities. - Thermal decomposition of the product at high temperatures. | - Ensure a good vacuum is achieved to lower the boiling point. - Consider fractional distillation for better separation. - If thermal decomposition is an issue, explore other purification methods like column chromatography (though less common for bulk synthesis). |
Experimental Protocols
General Protocol for Triallyl Aconitate Synthesis
-
Setup: Assemble a reaction flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a thermometer.
-
Reagents: To the reaction flask, add aconitic acid (1 mole), allyl alcohol (a significant excess, e.g., 6-9 moles), a suitable solvent (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02-0.05 moles).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude triallyl aconitate by vacuum distillation.
Quantitative Data Summary
| Parameter | Typical Range | Effect on Yield | Effect on Purity |
| Molar Ratio (Allyl Alcohol:Aconitic Acid) | 3:1 to 10:1 | Increasing ratio generally increases yield. | Higher ratios can lead to more complete esterification, improving purity. |
| Catalyst Loading (mol% relative to aconitic acid) | 1% to 5% | Higher loading can increase reaction rate but may promote side reactions. | Excessive catalyst can decrease purity due to side reactions. |
| Reaction Temperature (°C) | 80 - 120 | Higher temperatures increase reaction rate. | Higher temperatures can increase side reactions (ether formation, polymerization, isomerization), decreasing purity. |
| Reaction Time (hours) | 4 - 24 | Longer times can lead to higher conversion. | Prolonged times at high temperatures can increase side products. |
Visualizations
Caption: Main reaction pathway for triallyl aconitate synthesis.
analytical methods for determining the purity of triallyl aconitate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for determining the purity of triallyl aconitate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of triallyl aconitate?
A1: The most common and suitable analytical techniques for determining the purity of triallyl aconitate are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the available equipment, the nature of potential impurities, and the specific requirements of the analysis.
Q2: What are the likely impurities in a triallyl aconitate sample?
A2: Impurities in triallyl aconitate often stem from its synthesis, which is typically a Fischer esterification of aconitic acid with allyl alcohol.[1][2][3][4][5][6] Potential impurities include:
-
Starting Materials: Unreacted aconitic acid and residual allyl alcohol.
-
Partially Esterified Intermediates: Monoallyl aconitate and diallyl aconitate.
-
Isomers: cis- and trans- isomers of aconitic acid and its esters, as aconitic acid has a double bond.[7]
-
Degradation Products: Hydrolysis of the ester back to aconitic acid and allyl alcohol can occur in the presence of water.
Q3: How should I prepare a sample of triallyl aconitate for analysis?
A3: For HPLC analysis, accurately weigh a sample of triallyl aconitate and dissolve it in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and water. The final concentration should be within the linear range of the detector, typically around 1 mg/mL. For GC-MS analysis, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a similar concentration.[8]
Analytical Methods and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed to separate triallyl aconitate from its more polar, acidic impurities and its partially esterified intermediates.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[9][10][11][12]
-
Mobile Phase: A gradient elution is recommended to separate compounds with a wide range of polarities.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 210 nm (where aconitic acid and its esters absorb)[12]
Mobile Phase Gradient:
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile compounds and can be used to identify and quantify triallyl aconitate and its less polar impurities.
Experimental Protocol:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[7][8][13][14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
Oven Temperature Program:
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 100 | 2.0 | - |
| Ramp 1 | 280 | 5.0 | 15 |
Troubleshooting Guides
HPLC Troubleshooting
Q: Why am I seeing a tailing peak for what I suspect is aconitic acid?
A: Peak tailing for acidic compounds like aconitic acid is common in reversed-phase HPLC.[15][16][17][18]
-
Cause: Secondary interactions between the acidic analyte and residual silanol groups on the silica-based C18 column.
-
Solution 1: Lower the pH of the mobile phase. Adding a small amount of an acid like phosphoric acid (as in the protocol) will fully protonate the carboxylic acid groups, minimizing these interactions.
-
Solution 2: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range, to maintain a consistent pH.[17]
Q: My peaks for monoallyl and diallyl aconitate are not well-resolved from the triallyl aconitate peak. What should I do?
A: Poor resolution between these closely related esters can be addressed by modifying the mobile phase gradient.
-
Cause: The elution strength of the mobile phase is increasing too quickly.
-
Solution: Decrease the slope of your gradient. Try extending the ramp time from 5% to 95% Solvent B to 30 minutes instead of 20 minutes. This will give more time for the compounds to separate on the column.
Q: I am observing a drifting baseline. What could be the cause?
A: A drifting baseline can have several causes.
-
Cause 1: The column is not fully equilibrated with the starting mobile phase conditions.
-
Solution 1: Increase the column equilibration time before the first injection.
-
Cause 2: Contamination in the mobile phase.
-
Solution 2: Prepare fresh mobile phase using high-purity solvents and additives.
GC-MS Troubleshooting
Q: I am not seeing a peak for aconitic acid in my GC-MS analysis. Why?
A: Aconitic acid is a non-volatile, polar carboxylic acid.
-
Cause: It is not sufficiently volatile to pass through the GC column under normal conditions.
-
Solution: To analyze for aconitic acid using GC, it must be derivatized to a more volatile form, for example, by silylation (e.g., using BSTFA) or methylation. However, the primary purpose of this GC-MS method is to analyze the purity of the triallyl aconitate ester itself. HPLC is the preferred method for quantifying the free acid impurity.
Q: I suspect my triallyl aconitate is degrading in the GC injector. What are the signs and how can I prevent this?
A: Thermal degradation of esters can occur at high temperatures.
-
Cause: The injector temperature is too high.
-
Signs: You may see smaller peaks corresponding to degradation products and a lower than expected response for triallyl aconitate.
-
Solution: Try lowering the injector temperature in 20 °C increments (e.g., from 250 °C to 230 °C) to find a temperature that allows for efficient volatilization without causing degradation.
Q: I am seeing broad peaks for all my analytes. What is the issue?
A: Broad peaks in GC can be caused by several factors.
-
Cause 1: The initial oven temperature is too high, causing the sample to move through the beginning of the column too quickly without proper focusing.
-
Solution 1: Lower the initial oven temperature to allow for better focusing of the analytes at the head of the column.
-
Cause 2: A leak in the system.
-
Solution 2: Check for leaks at the injector, column fittings, and septum.
-
Cause 3: The column may be contaminated or degraded.
-
Solution 3: Trim the first few centimeters from the inlet of the column or replace the column if it is old.
Workflow for Purity Analysis of Triallyl Aconitate
Caption: Workflow for selecting and troubleshooting an analytical method for triallyl aconitate purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. cerritos.edu [cerritos.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. uhplcs.com [uhplcs.com]
strategies to control the crosslinking density of triallyl aconitate polymers
Technical Support Center: Triallyl Aconitate Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the crosslinking density of triallyl aconitate (TAA) polymers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for polymerizing and crosslinking triallyl aconitate?
Triallyl aconitate is typically polymerized via free-radical polymerization. The three allyl groups on the aconitate monomer allow for the formation of a three-dimensional crosslinked network. An initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is used to generate free radicals, which then propagate through the allyl double bonds to form the polymer network.
Q2: What are the most critical parameters for controlling the crosslinking density of TAA polymers?
The crosslinking density is primarily influenced by four key parameters:
-
Initiator Concentration: Higher initiator concentrations generally lead to a higher density of polymer chains, resulting in a more densely crosslinked network.[1][2]
-
Reaction Temperature: Increased temperature accelerates the polymerization rate and the decomposition of the initiator, which can lead to higher crosslinking density.[3][4] However, excessively high temperatures can also lead to side reactions.
-
Monomer Concentration: The concentration of TAA in the solvent affects the proximity of growing polymer chains. Higher monomer concentrations facilitate intermolecular crosslinking reactions, increasing the network density.
-
Addition of Comonomers: Introducing monofunctional or difunctional vinyl comonomers can be used to strategically reduce the crosslinking density by spacing out the trifunctional TAA crosslinking points.
Q3: How can I measure the crosslinking density of my TAA polymer?
Two common indirect methods for assessing crosslinking density are:
-
Gel Content Determination: This method involves extracting the soluble, uncrosslinked polymer portion (the "sol fraction") using a suitable solvent. The remaining insoluble, crosslinked polymer (the "gel fraction") is weighed, and the gel content is expressed as a weight percentage.[5][6][7] A higher gel content implies a higher crosslinking density.
-
Swelling Studies: A crosslinked polymer will not dissolve but will swell in a compatible solvent. The extent of swelling is inversely proportional to the crosslinking density.[8][9][10][11] By measuring the weight of the swollen polymer relative to the dry polymer, a swelling ratio can be calculated.
Q4: My crosslinked TAA polymer is very brittle. What is the likely cause and how can I fix it?
-
Decreasing the initiator concentration.
-
Lowering the reaction temperature.
-
Introducing a monofunctional comonomer (e.g., methyl methacrylate) into the polymerization mixture to create more space between crosslinks.
-
Reducing the overall monomer concentration during polymerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Inactive initiator. 2. Presence of inhibitors (e.g., oxygen, impurities in monomer). 3. Reaction temperature is too low. | 1. Use a fresh batch of initiator. 2. Purify the TAA monomer before use. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction temperature according to the initiator's half-life. |
| Low Gel Content / High Sol Fraction | 1. Insufficient initiator concentration. 2. Reaction time is too short. 3. Low monomer concentration. | 1. Increase the initiator concentration in increments (e.g., 0.5 wt% steps). 2. Extend the polymerization time to ensure the reaction goes to completion. 3. Increase the monomer-to-solvent ratio. |
| Polymer is Too Brittle | 1. Crosslinking density is too high. 2. Steric hindrance from bulky side groups restricting network growth.[12][13] | 1. Decrease initiator concentration. 2. Lower the reaction temperature. 3. Co-polymerize with a monofunctional vinyl monomer. 4. Consider a two-step curing process with a lower initial temperature. |
| Inconsistent Results Between Batches | 1. Variation in monomer purity. 2. Inaccurate measurement of initiator or monomer. 3. Poor temperature control. | 1. Use TAA monomer from the same lot or re-purify each new batch. 2. Use precise analytical balances and volumetric glassware. 3. Use an oil bath with a digital temperature controller for precise temperature management. |
Data Presentation: Impact of Synthesis Parameters on Crosslinking Density
The following tables present example data to illustrate general trends. Actual results may vary based on specific experimental conditions.
Table 1: Effect of Initiator (BPO) Concentration on TAA Polymer Properties (Conditions: TAA in 50% v/v Dioxane, 70°C, 24 hours)
| Initiator (BPO) Conc. (wt%) | Gel Content (%) | Swelling Ratio (in Toluene) | Polymer Appearance |
| 0.5 | 78.5 | 4.2 | Rubbery, slightly soft |
| 1.0 | 89.2 | 3.1 | Firm, less flexible |
| 2.0 | 95.8 | 2.3 | Hard, rigid |
| 3.0 | 98.1 | 1.9 | Very hard, brittle |
Table 2: Effect of Reaction Temperature on TAA Polymer Properties (Conditions: TAA in 50% v/v Dioxane, 1.0 wt% BPO, 24 hours)
| Temperature (°C) | Gel Content (%) | Swelling Ratio (in Toluene) | Polymer Appearance |
| 60 | 82.4 | 3.6 | Rubbery |
| 70 | 89.2 | 3.1 | Firm |
| 80 | 96.5 | 2.2 | Hard, rigid |
| 90 | 98.9 | 1.8 | Very hard, brittle |
Experimental Protocols
Protocol 1: Synthesis of Crosslinked Poly(triallyl aconitate)
Objective: To synthesize a crosslinked TAA polymer network via free-radical polymerization.
Materials:
-
Triallyl aconitate (TAA) monomer
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., Schlenk flask) with condenser
-
Magnetic stirrer and heat plate or oil bath
-
Methanol (for precipitation and washing)
-
Vacuum oven
Methodology:
-
Monomer Purification: If necessary, pass the TAA monomer through a column of basic alumina to remove any inhibitor.
-
Reaction Setup:
-
Add the desired amount of TAA monomer and solvent to the reaction vessel. A typical concentration is 50% (v/v) TAA in the solvent.
-
Add the calculated amount of initiator (e.g., 1.0 wt% relative to the monomer).
-
Equip the flask with a condenser and a magnetic stir bar.
-
-
Inerting the System: Purge the reaction mixture with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[2]
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 70°C for BPO) under a continuous inert atmosphere.
-
Allow the reaction to proceed with stirring for a set time, typically 12-24 hours. The mixture will become increasingly viscous and may form a solid gel.
-
-
Isolation and Purification:
-
Cool the reaction vessel to room temperature.
-
If a solid polymer has formed, break it into smaller pieces.
-
Submerge the polymer pieces in a large excess of methanol to precipitate any remaining polymer and wash away unreacted monomer and solvent.
-
Stir for several hours, then decant the methanol. Repeat this washing step 2-3 times.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Determination of Gel Content and Swelling Ratio
Objective: To quantify the crosslinking density of the synthesized TAA polymer.
Materials:
-
Dry, purified poly(TAA) sample
-
Soxhlet extraction apparatus or sealed vials
-
Analytical balance (4 decimal places)
-
Stainless steel or nylon mesh bags (mesh size ~100)
-
Suitable solvent (e.g., Toluene, THF, or Chloroform)
-
Vacuum oven
Methodology:
-
Initial Weighing:
-
Accurately weigh a clean, dry mesh bag (Wbag).
-
Place approximately 100-200 mg of the dry polymer sample into the bag and record the combined weight (Winitial). The initial dry polymer weight is Wdry = Winitial - Wbag.
-
-
Solvent Extraction (for Gel Content):
-
Place the bag containing the sample into a Soxhlet extractor with toluene.
-
Run the extraction for 24-48 hours to remove all soluble (uncrosslinked) polymer fractions.
-
Alternatively, place the bag in a sealed vial with a large excess of solvent and agitate at a constant temperature for 48 hours.
-
-
Drying and Final Weighing:
-
Carefully remove the bag from the solvent and dry it in a vacuum oven at 50°C until a constant weight is achieved.
-
Record the final weight of the bag with the dried, extracted polymer (Wfinal). The final gel weight is Wgel = Wfinal - Wbag.
-
-
Swelling Measurement:
-
After the final weighing for gel content, immerse the same bag containing the dry gel in fresh solvent at room temperature.
-
Allow it to swell until equilibrium is reached (typically 24-48 hours).
-
Quickly remove the bag, gently blot the surface with filter paper to remove excess solvent, and immediately weigh the swollen sample (Wswollen).
-
-
Calculations:
-
Gel Content (%) = (Wgel / Wdry) x 100
-
Swelling Ratio (Q) = (Wswollen - Wfinal) / (Wfinal - Wbag) + 1
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 8. Investigating the Effect of the Crosslinking Factor on the Properties of Hydrogel Materials Containing Tilia platyphyllos Hydrolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review [mdpi.com]
- 10. The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion [mdpi.com]
- 11. Structure Effects on Swelling Properties of Hydrogels Based on Sodium Alginate and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Oxygen Inhibition in the Photopolymerization of Allyl Monomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with oxygen inhibition during the photopolymerization of allyl monomers.
Troubleshooting Guides
This section addresses common issues encountered during the photopolymerization of allyl monomers in the presence of oxygen, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Uncured Surface After Polymerization | Oxygen Inhibition: Free radicals at the surface are quenched by atmospheric oxygen, preventing complete polymerization. Allyl radicals are particularly susceptible to forming stable, non-propagating peroxy radicals. | Implement a Thiol-Ene System: Introduce a multifunctional thiol comonomer. The thiol-ene reaction is significantly less sensitive to oxygen inhibition. The thiyl radical is regenerated in the presence of oxygen, allowing the polymerization to proceed.[1][2] Increase Light Intensity: Higher intensity generates a greater concentration of free radicals, which can consume dissolved oxygen more rapidly and initiate polymerization.[3] Inert Atmosphere: Perform the curing process under a nitrogen or argon blanket to displace oxygen from the reaction environment. |
| Slow Polymerization Rate | Low Reactivity of Allyl Monomers: Allyl monomers inherently exhibit slower polymerization kinetics compared to acrylates due to degradative chain transfer. Insufficient Radical Flux: The rate of radical generation is not high enough to overcome oxygen inhibition and drive the polymerization at a reasonable speed. | Optimize Thiol-Ene Stoichiometry: While a 1:1 stoichiometric ratio of thiol to ene functional groups is often the starting point, slight off-stoichiometry can sometimes accelerate the reaction, depending on the specific monomers.[4] Select an Appropriate Photoinitiator: Use a photoinitiator with high radical quantum yield and good spectral overlap with your UV source. Type I (cleavage) photoinitiators are often more efficient for thiol-ene systems than Type II (hydrogen abstraction) initiators.[5][6] Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more radicals upon UV exposure. However, be mindful that excessively high concentrations can lead to increased brittleness and yellowing of the final polymer. |
| Incomplete Bulk Polymerization | Low Light Penetration: The sample is too thick or opaque, preventing UV light from reaching the entire volume. Low Radical Concentration: Insufficient radical generation to sustain polymerization throughout the bulk of the material. | Reduce Sample Thickness: Prepare thinner films to ensure uniform light penetration. Choose a Photoinitiator for Deeper Cure: Select a photoinitiator that has some absorbance at longer wavelengths, which can penetrate deeper into the sample. Increase Exposure Time: A longer exposure to the UV source can help drive the reaction to completion. |
| Poor Mechanical Properties of the Cured Polymer (e.g., brittle, low modulus) | Incomplete Conversion: A low degree of conversion results in a poorly formed network with suboptimal mechanical properties. Non-Ideal Network Structure: Uncontrolled polymerization can lead to a heterogeneous network. | Utilize Thiol-Ene Chemistry: The step-growth mechanism of thiol-ene polymerization leads to a more uniform network structure compared to the chaotic chain growth of pure allyl monomer polymerization.[1] Optimize Monomer and Thiol Functionality: The choice of di-, tri-, or tetra-functional thiols and allyl monomers will significantly impact the crosslink density and, consequently, the mechanical properties of the final polymer. Post-Curing: A thermal post-cure after the initial photopolymerization can sometimes increase the final conversion and improve mechanical properties. |
Frequently Asked Questions (FAQs)
Q1: Why is oxygen inhibition such a significant problem for the photopolymerization of allyl monomers?
A1: Oxygen is a diradical that readily reacts with the carbon-centered radicals generated during free-radical polymerization. This reaction forms peroxy radicals, which are much less reactive and often terminate the polymerization chain. This process is particularly problematic at the surface of the curing sample, where there is a continuous supply of atmospheric oxygen, leading to a tacky, under-cured surface. While allyl monomers are noted to be somewhat less susceptible to oxygen inhibition than acrylates, their inherently lower reactivity makes them more sensitive to any inhibitory effects.
Q2: What is the thiol-ene reaction and how does it overcome oxygen inhibition?
A2: The thiol-ene reaction is a "click" chemistry reaction involving the radical-mediated addition of a thiol (R-SH) to an ene (a carbon-carbon double bond, such as in an allyl monomer).[7] The reaction proceeds via a step-growth mechanism. In the presence of oxygen, the carbon-centered radical can still react with oxygen to form a peroxy radical. However, this peroxy radical can then abstract a hydrogen from a nearby thiol, regenerating a reactive thiyl radical and a hydroperoxide. This new thiyl radical can then continue the polymerization cycle. This process effectively makes the polymerization much less sensitive to the presence of oxygen.[2]
Q3: What is the ideal stoichiometric ratio of thiol to allyl functional groups?
A3: For most applications, a 1:1 stoichiometric ratio of thiol to ene functional groups is the ideal starting point. This ratio generally leads to the highest conversion and the most uniform network properties. However, the optimal ratio can be influenced by the specific structures of the thiol and allyl monomers used. In some cases, a slight excess of one component may be beneficial. For example, an excess of thiol can sometimes lead to a faster reaction rate.[4]
Q4: Can I perform a thiol-ene photopolymerization without a photoinitiator?
A4: Yes, it is possible to initiate thiol-ene polymerizations without a photoinitiator by using high-energy, short-wavelength UV light (e.g., 254 nm).[8] This light can directly induce the formation of thiyl radicals. However, the addition of a photoinitiator that absorbs at longer, less damaging wavelengths (e.g., 365 nm) significantly increases the reaction rate and is the more common approach.[8]
Q5: How does the structure of the thiol affect the polymerization and final properties?
A5: The structure of the thiol has a significant impact on both the reaction kinetics and the properties of the resulting polymer.
-
Reactivity: Thiols with lower S-H bond dissociation energies are more reactive. For instance, aromatic thiols are generally more reactive than alkyl thiols.[9]
-
Functionality: The number of thiol groups per molecule (functionality) will determine the crosslink density of the final polymer. Higher functionality thiols will lead to more densely crosslinked and typically more rigid materials.
-
Flexibility: The backbone of the thiol monomer (e.g., aliphatic vs. aromatic, long vs. short chain) will influence the flexibility and thermal properties (like the glass transition temperature) of the cured polymer.
Q6: Are there alternatives to thiol-ene chemistry for overcoming oxygen inhibition with allyl monomers?
A6: While thiol-ene chemistry is the most common and effective method, another emerging strategy is the photo-driven radical-mediated [3+2] cyclopolymerization of multi-functional allyl ethers.[10] This mechanism involves the formation of a five-membered ring as part of the polymer backbone and has been shown to proceed efficiently without being significantly hindered by degradative chain transfer, a common issue with traditional allyl polymerization.[10]
Quantitative Data
The following tables summarize quantitative data on the photopolymerization of allyl monomers, highlighting the impact of different experimental parameters.
Table 1: Effect of Photoinitiator Concentration on Thiol-Ene Polymerization
| Allyl Monomer | Thiol Monomer | Photoinitiator (LAP) Conc. (mM) | Light Intensity (mW/cm²) | Time to Reach 95% Max. Shear Modulus (s) | Total Initiator Radicals Generated (mM) |
| 4-arm PEG Norbornene | Linear PEG dithiol | 0.1 | 10 | 60 | 0.11 |
| 4-arm PEG Norbornene | Linear PEG dithiol | 1 | 10 | 5 | 0.13 |
| 4-arm PEG Norbornene | Linear PEG dithiol | 10 | 10 | 1 | 0.27 |
| Data synthesized from a study on a model thiol-ene system, demonstrating that increasing photoinitiator concentration significantly reduces the time required for gelation.[11] |
Table 2: Comparison of Polymerization Rates for Different 'Ene' Monomers in Thiol-Ene Reactions
| 'Ene' Monomer | Thiol Monomer | Polymerization Rate Order in [Thiol] | Polymerization Rate Order in [Ene] | Relative Reactivity |
| Allyl Ether | Tetrafunctional Thiol | ~1 | ~0 | Moderate |
| Acrylate | Tetrafunctional Thiol | ~1 | ~0 | Moderate-High |
| Norbornene | Tetrafunctional Thiol | ~0.5 | ~0.5 | High |
| Vinyl Ether | Tetrafunctional Thiol | ~0.5 | ~0.5 | High |
| This table summarizes the kinetic behavior of different thiol-ene systems. The polymerization rate's dependence on the concentration of thiol and ene varies with the reactivity of the 'ene'.[12] |
Experimental Protocols
Protocol 1: UV-Initiated Thiol-Ene Polymerization of a Model Allyl Monomer
This protocol describes a general procedure for the photopolymerization of an allyl monomer with a multifunctional thiol.
Materials:
-
Allyl monomer (e.g., 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione)
-
Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate))
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if necessary, e.g., Tetrahydrofuran, THF)
-
UV curing system (e.g., 365 nm lamp with controlled intensity)
-
Reaction vessel (e.g., glass vial or mold)
Procedure:
-
Formulation Preparation:
-
In a light-protected vial (e.g., an amber vial or a vial wrapped in aluminum foil), combine the allyl monomer and the multifunctional thiol in a 1:1 stoichiometric ratio of functional groups.
-
Add the photoinitiator. A typical starting concentration is 0.5-2.0 wt% of the total monomer/thiol mixture.
-
If a solvent is needed to reduce viscosity, add it at this stage. Ensure all components are fully dissolved and the mixture is homogeneous.
-
-
Sample Preparation:
-
Dispense the formulation into a mold of the desired shape and thickness. For analytical measurements like RT-FTIR, a thin film between two transparent plates (e.g., NaCl or KBr) is typically used.
-
-
UV Curing:
-
Place the sample under the UV lamp. Ensure the distance between the lamp and the sample is fixed to maintain a constant light intensity.
-
Expose the sample to UV light for a predetermined time. The curing time will depend on the light intensity, photoinitiator concentration, and the reactivity of the monomers. It can range from a few seconds to several minutes.
-
-
Cure Monitoring (Optional but Recommended):
-
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is an excellent method for monitoring the reaction progress. The disappearance of the thiol S-H peak (around 2570 cm⁻¹) and the allyl C=C peak (around 1645 cm⁻¹) can be tracked over time.[13]
-
-
Post-Curing and Characterization:
-
After UV exposure, the sample can be removed from the mold.
-
Assess the cure by checking for surface tackiness. A tack-free surface is a good indicator of successful mitigation of oxygen inhibition.
-
Further characterization of the polymer's mechanical and thermal properties can be performed using techniques like Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC).
-
Signaling Pathways and Experimental Workflows
dot
Figure 1: Mechanism of oxygen inhibition in allyl monomer photopolymerization.
dot
References
- 1. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UV Curing Part Four: Every body Gets Acrylated! - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of thiol structure on allyl sulfide photodegradable hydrogels and their application as a degradable scaffold for organoid passaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Properties of Triallyl Aconitate-Crosslinked Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triallyl aconitate-crosslinked polymers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these materials. Due to the limited direct literature on triallyl aconitate, this guide draws upon data and protocols from closely related triallyl crosslinkers, such as triallyl isocyanurate (TAIC) and triallyl cyanurate (TAC), to provide analogous insights.
Frequently Asked Questions (FAQs)
Q1: My triallyl aconitate-crosslinked polymer is extremely brittle. What are the potential causes and how can I improve its toughness?
A1: Brittleness is a common issue with highly crosslinked polymers, particularly those with rigid network structures. The bulky structure of triallyl aconitate can contribute to a rigid and sterically hindered network, restricting chain mobility and leading to fracture at low strain.
Potential Causes:
-
High Crosslink Density: An excessive concentration of triallyl aconitate will lead to a densely crosslinked network, which is inherently brittle.
-
Homopolymerization of Triallyl Aconitate: If triallyl aconitate homopolymerizes into rigid domains, these can act as stress concentration points.
-
Steric Hindrance: The molecular structure of the aconitate group may restrict the flexibility of the polymer backbone.
Troubleshooting Strategies:
-
Optimize Crosslinker Concentration: Systematically decrease the concentration of triallyl aconitate in your formulation. A lower crosslink density can improve flexibility and toughness.
-
Introduce a Flexible Comonomer: Copolymerize with a monomer that has a more flexible backbone. This can disrupt the rigid network and improve energy absorption. Examples from related systems include long-chain acrylates or vinyl ethers.
-
Incorporate a Plasticizer: The addition of a suitable plasticizer can increase the free volume within the polymer network, enhancing chain mobility and reducing brittleness.
-
Utilize a Chain Transfer Agent: A chain transfer agent can be used during polymerization to control the molecular weight of the polymer chains between crosslinks, which can influence the final mechanical properties.
Q2: The polymerization of my triallyl aconitate formulation is incomplete, resulting in a tacky or soft polymer. What should I investigate?
A2: Incomplete polymerization can be attributed to several factors related to the initiator, reaction conditions, or inhibition.
Troubleshooting Checklist:
-
Initiator Efficiency:
-
Concentration: Ensure the initiator concentration is optimal. Too low a concentration may result in an insufficient number of radicals to sustain the polymerization.
-
Decomposition Temperature: Verify that the reaction temperature is appropriate for the chosen initiator's half-life. The temperature should be high enough to ensure a steady supply of radicals.
-
Compatibility: Confirm that the initiator is soluble and stable in your monomer mixture.
-
-
Oxygen Inhibition: Allyl monomers are susceptible to oxygen inhibition. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your monomers and solvent prior to polymerization.
-
Impurities: Monomers or solvents may contain inhibitors. Purify your starting materials if necessary.
-
Reaction Time and Temperature: The polymerization may require a longer reaction time or a higher temperature to achieve full conversion. Monitor the reaction kinetics to determine the optimal conditions.
Q3: How can I characterize the mechanical properties of my triallyl aconitate-crosslinked polymers?
A3: A comprehensive mechanical characterization will provide insight into the material's performance. Key techniques include:
-
Tensile Testing: Measures the material's response to being pulled apart. Key parameters obtained are:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Tensile Modulus): A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.
-
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material as a function of temperature and frequency. Important parameters include:
-
Storage Modulus (E'): Represents the elastic response and stiffness of the material.
-
Loss Modulus (E''): Represents the viscous response and energy dissipation.
-
Tan Delta (δ): The ratio of loss modulus to storage modulus, which is indicative of the material's damping properties and can be used to identify the glass transition temperature (Tg).
-
-
Impact Testing (e.g., Izod or Charpy): Measures the material's ability to withstand a sudden applied load, providing an indication of its toughness.
Troubleshooting Guides
Issue: Poor Reproducibility in Mechanical Properties
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Mixing of Components | Ensure thorough and uniform mixing of the monomer, crosslinker, and initiator before polymerization. Consider using a high-shear mixer for viscous formulations. |
| Variations in Curing Conditions | Precisely control the curing temperature and time. Inconsistent curing can lead to variations in crosslink density. Use a calibrated oven or curing press. |
| Presence of Voids or Defects | Degas the monomer mixture before curing to remove trapped air bubbles, which can act as stress concentrators. |
| Inconsistent Sample Preparation | Follow a standardized procedure for preparing test specimens (e.g., ASTM standards). Ensure consistent dimensions and a smooth surface finish. |
Issue: Low Tensile Strength
| Potential Cause | Troubleshooting Steps |
| Low Molecular Weight | Increase the initiator concentration or polymerization time to achieve higher molecular weight chains between crosslinks. |
| Insufficient Crosslinking | Increase the concentration of triallyl aconitate or optimize the curing conditions (temperature and time) to ensure a complete reaction. |
| Phase Separation | If using comonomers, ensure they are miscible to avoid phase separation, which can create weak points in the material. |
| Degradation of Polymer | Avoid excessive curing temperatures or times that could lead to thermal degradation of the polymer. |
Quantitative Data from Analogous Systems
The following table summarizes mechanical property data for polymers crosslinked with triallyl isocyanurate (TAIC), a structural isomer of triallyl aconitate. This data can serve as a benchmark for what might be expected and the degree of improvement possible through formulation changes.
| Polymer System | Crosslinker Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference System |
| Ethylene Vinyl Acetate (EVA) | 0 | 15.2 | 0.03 | 750 | Uncrosslinked |
| EVA + 2% TAIC | 2 | 20.5 | 0.05 | 550 | Crosslinked |
| Nitrile Butadiene Rubber (NBR) | 0 | 0.45 | - | 250 | Uncrosslinked |
| NBR + TAIC + IL | - | 0.58 | - | 162 | Crosslinked & Plasticized[1] |
| Polyethylene (PE) + Peroxide | - | 18.0 | 0.15 | 400 | Peroxide Cured |
| PE + Peroxide + 1% TAIC | 1 | 22.0 | 0.18 | 350 | Coagent Crosslinked |
Note: This data is compiled from various sources for illustrative purposes and direct comparison may not be appropriate due to different base polymers and testing conditions.
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization
This protocol describes a general procedure for the bulk polymerization of a vinyl monomer with triallyl aconitate as a crosslinker.
Materials:
-
Primary monomer (e.g., methyl methacrylate, styrene)
-
Triallyl aconitate (crosslinker)
-
Free-radical initiator (e.g., benzoyl peroxide, AIBN)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Purification: If necessary, pass the primary monomer through a column of basic alumina to remove any inhibitor.
-
Formulation: In a reaction vessel, combine the desired amounts of the primary monomer and triallyl aconitate.
-
Initiator Addition: Add the appropriate amount of the free-radical initiator and stir until it is completely dissolved.
-
Degassing: Purge the mixture with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction vessel to the desired polymerization temperature (this will depend on the initiator used). Maintain the temperature for the required duration to achieve high conversion.
-
Curing: If a post-curing step is required to complete the crosslinking, transfer the polymer to a mold and heat in an oven at a temperature above the glass transition temperature.
-
Characterization: Once cooled, the polymer can be demolded and prepared for mechanical testing.
Protocol 2: Mechanical Testing - Tensile Properties (ASTM D638)
This protocol provides a general outline for preparing and testing polymer samples for their tensile properties.
Equipment:
-
Universal Testing Machine (UTM) with an appropriate load cell
-
Extensometer
-
Specimen cutting die (dog-bone shape, e.g., ASTM D638 Type V)
-
Caliper or micrometer
Procedure:
-
Sample Preparation: Cut dog-bone shaped specimens from the cured polymer sheet using the cutting die.
-
Dimensional Measurement: Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and extension data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile stress by dividing the load by the initial cross-sectional area.
-
Calculate the strain by dividing the change in length by the initial gauge length.
-
Plot the stress-strain curve.
-
Determine the Tensile Strength (the maximum stress), Young's Modulus (the slope of the initial linear portion of the curve), and Elongation at Break (the strain at fracture).
-
Visualizations
Caption: Workflow for synthesis and mechanical characterization.
Caption: Troubleshooting guide for brittle polymers.
References
troubleshooting poor adhesion of triallyl aconitate-based coatings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triallyl aconitate-based coatings.
Troubleshooting Guide: Poor Adhesion
Poor adhesion is a common issue in the application of coatings. This guide provides a systematic approach to troubleshooting and resolving adhesion problems with triallyl aconitate-based formulations. As triallyl aconitate is an unsaturated ester, its behavior can often be inferred from the broader class of unsaturated polyester and allyl ester resins.
Q1: My triallyl aconitate-based coating is showing poor adhesion. Where do I start?
A1: Start by systematically evaluating the three main areas known to influence coating adhesion: surface preparation, coating formulation and application, and curing. Inadequate attention to any of these stages can lead to adhesion failure.[1][2]
Q2: How critical is surface preparation for achieving good adhesion?
A2: Surface preparation is one of the most critical factors for good adhesion.[1][3] The substrate must be clean and properly profiled to ensure the coating can anchor effectively.
-
Contamination: The surface must be free of oils, grease, dust, and any other contaminants.[1] Solvent wiping or alkaline washing are common cleaning methods.
-
Surface Profile: A roughened surface provides a greater surface area for mechanical interlocking of the coating.[1] Techniques like abrasive blasting or chemical etching can create an appropriate surface profile.
-
Moisture: The substrate should be completely dry before coating application.[2] Trapped moisture can lead to blistering and peeling.
Q3: Could my coating formulation be the cause of the adhesion problem?
A3: Yes, the formulation itself plays a significant role.
-
Adhesion Promoters: For challenging substrates, the inclusion of an adhesion promoter in your formulation can be crucial. Silane coupling agents are often used with polyester-based systems to form a chemical bridge between the substrate and the coating.[4][5]
-
Incompatible Components: Ensure all components in your formulation are compatible and do not phase separate upon application or curing.
-
Curing Agent/Initiator: The type and concentration of the curing agent or initiator must be appropriate for the triallyl aconitate resin system to ensure complete polymerization.
Q4: What aspects of the coating application process should I scrutinize?
A4: The application process can introduce variability that affects adhesion.
-
Coating Thickness: Applying a coating that is too thick can lead to internal stresses during curing, which can compromise adhesion.[6]
-
Environmental Conditions: High humidity or extreme temperatures during application can affect coating adhesion.[7] Applying coatings in a controlled environment is recommended.
-
Contamination during Application: Ensure that the application equipment is clean and that no contaminants are introduced into the coating during application.[1]
Q5: How does the curing process impact adhesion?
A5: Incomplete or improper curing is a primary cause of poor adhesion.[1]
-
Curing Time and Temperature: Each coating formulation has an optimal curing schedule (time and temperature). Undercuring will result in a weak coating with poor adhesion.
-
Oxygen Inhibition: Radical polymerization of resins like triallyl aconitate can be inhibited by atmospheric oxygen at the surface, leading to a tacky and under-cured surface with poor properties. Curing in an inert atmosphere (e.g., nitrogen) or using additives that mitigate oxygen inhibition can be necessary.
-
Curing Method: The choice of curing method (thermal, UV, etc.) must be matched to the initiator system in the formulation.
Frequently Asked Questions (FAQs)
Q: What is triallyl aconitate and why is it used in coatings?
A: Triallyl aconitate is a trifunctional monomer containing three allyl groups. When polymerized, it can form a highly cross-linked, thermosetting polyester network. These coatings are of interest for applications requiring good thermal stability and chemical resistance.
Q: What are the common signs of poor adhesion?
A: Common signs include blistering, peeling, flaking, cracking, and delamination of the coating from the substrate.[2]
Q: What types of substrates are particularly challenging for triallyl aconitate-based coatings?
A: Low surface energy plastics (e.g., polyethylene, polypropylene), non-porous smooth surfaces like glass, and certain metals can be challenging.[3] These often require specific surface treatments or the use of adhesion promoters.
Q: Can I use an adhesion promoter with my triallyl aconitate formulation?
A: Yes, adhesion promoters are often recommended, especially for difficult-to-adhere-to substrates. Organofunctional silanes, such as those with vinyl or methacryloxy functionality, can be effective as they can co-react with the triallyl aconitate and also form strong bonds with inorganic substrates.[4]
Q: How can I test the adhesion of my coating?
A: Standardized tests such as the cross-cut tape test (ASTM D3359) and the pull-off adhesion test (ASTM D4541) are commonly used to evaluate coating adhesion.[8][9] The cross-cut test is a qualitative method, while the pull-off test provides a quantitative measure of the adhesion strength.
Quantitative Adhesion Data (Proxy Data for Unsaturated Polyesters)
Direct quantitative adhesion data for triallyl aconitate-based coatings is not widely available in public literature. The following table provides representative data for the broader class of unsaturated polyester (UP) resins on various substrates, which can serve as a general reference.
| Substrate | Surface Treatment | Adhesion Promoter | Adhesion Test Method | Adhesion Strength (MPa) | Reference |
| Aluminum | Sandblasted | 3-methacryloxypropyltrimethoxysilane | Tensile-Shear Test | 14.5 | [10][11] |
| Aluminum | None | None | Tensile-Shear Test | 2.3 | [11] |
| Steel | Chemically Cleaned | Polyester-based adhesion promoter | Cross-hatch Tape Test (ASTM D3359) | 5B (Excellent) | [12] |
| Steel | None | None | Cross-hatch Tape Test (ASTM D3359) | 2B (Poor) | [12] |
Experimental Protocols
ASTM D3359: Measuring Adhesion by Tape Test (Cross-Cut Method)
This method provides a qualitative assessment of the adhesion of a coating to a substrate.
Method B (Laboratory Use):
-
Preparation: Select a clean, dry, and smooth area of the coated surface.
-
Cutting: Using a sharp blade or a dedicated cross-hatch cutter, make a series of six parallel cuts through the coating to the substrate. The spacing between cuts should be 1 mm for coatings up to 50 µm thick and 2 mm for coatings between 50 µm and 125 µm thick. Make a second set of six parallel cuts at a 90-degree angle to the first set to create a grid of 25 squares.[8]
-
Brushing: Gently brush the grid area with a soft brush to remove any loose flakes of coating.
-
Tape Application: Apply a specified pressure-sensitive tape over the grid and smooth it down firmly with a finger or an eraser to ensure good contact.
-
Tape Removal: Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[13]
-
Evaluation: Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).
ASTM D4541: Pull-Off Strength of Coatings Using Portable Adhesion Testers
This method provides a quantitative measure of the force required to pull a specified area of coating away from the substrate.
-
Surface Preparation: Select a flat, clean, and dry area of the coated surface.
-
Dolly Preparation: Clean the circular face of the loading fixture (dolly) with a solvent.
-
Adhesive Application: Mix a two-component adhesive and apply a uniform layer to the face of the dolly.
-
Dolly Placement: Press the dolly onto the prepared test area of the coating. Remove any excess adhesive from around the dolly. Allow the adhesive to cure completely as per the manufacturer's instructions.
-
Scoring (Optional but Recommended): After the adhesive has cured, use a cutting tool to score through the coating around the base of the dolly, down to the substrate. This isolates the test area.
-
Testing: Attach the portable pull-off adhesion tester to the dolly. Apply a pulling force at a smooth, constant rate as specified by the standard.[14]
-
Data Recording: Record the force at which the dolly and coating detach from the substrate. Also, note the nature and location of the failure (e.g., cohesive failure within the coating, adhesive failure between the coating and substrate, or failure at the dolly/adhesive interface).[14]
Visualizations
Caption: Troubleshooting workflow for poor coating adhesion.
Caption: Chemical interactions at the coating-substrate interface with a silane adhesion promoter.
References
- 1. suncoating.com [suncoating.com]
- 2. Coating Failure Troubleshooting [marvelcoatings.com]
- 3. Unsaturated Polyester Resin Surface Coating: Optimization Tips [muifatt.com.my]
- 4. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 5. researchgate.net [researchgate.net]
- 6. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 7. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA EMEA [actega.com]
- 8. galvanizeit.com [galvanizeit.com]
- 9. store.astm.org [store.astm.org]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. erepo.uef.fi [erepo.uef.fi]
- 12. pcimag.com [pcimag.com]
- 13. store.astm.org [store.astm.org]
- 14. poudrafshan.ir [poudrafshan.ir]
minimizing residual monomer content in triallyl aconitate polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual triallyl aconitate monomer content in their polymers.
Frequently Asked Questions (FAQs)
Q1: What is triallyl aconitate and why is it used in drug development?
Triallyl aconitate is a trifunctional monomer, meaning it has three reactive allyl groups. This allows for the formation of highly cross-linked polymer networks. In drug development, these polymers are explored for applications such as controlled-release drug delivery systems, biodegradable materials, and hydrogels. The cross-linked structure can provide stability and control over the release of therapeutic agents.[1]
Q2: Why is it critical to minimize residual triallyl aconitate monomer?
Minimizing residual monomer is crucial for several reasons:
-
Biocompatibility and Safety: Unreacted monomers can be toxic or cause irritation and allergic reactions in biological systems.[2] For drug delivery applications, high levels of residual monomer can compromise the biocompatibility of the final product.
-
Polymer Properties: The presence of residual monomer can act as a plasticizer, negatively impacting the mechanical properties, thermal stability, and degradation profile of the polymer.[3]
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies have strict limits on the amount of leachable and extractable substances, including residual monomers.
Q3: What are the typical methods for analyzing residual triallyl aconitate content?
The most common and effective methods for quantifying residual triallyl aconitate are gas chromatography (GC) based techniques due to their high sensitivity and specificity.[4][5]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used method for quantifying volatile and semi-volatile organic compounds.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers higher specificity and can be used for identification and quantification, which is particularly useful in complex matrices.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Can be used for non-volatile monomers or those with high molecular weights.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for quantification directly from a solution without extraction but is generally less sensitive than GC methods.[4][5]
Q4: What are the main factors that influence the level of residual triallyl aconitate?
Several factors during the polymerization process can significantly impact the final residual monomer content:
-
Initiator Concentration: The concentration of the free radical initiator affects the rate of polymerization and the length of the polymer chains. An optimal concentration is needed to drive the reaction to high conversion.[8]
-
Polymerization Temperature: Temperature influences the rate of initiator decomposition and the propagation of polymer chains. Higher temperatures can increase the reaction rate but may also lead to side reactions or ceiling temperature effects.[9]
-
Polymerization Time: Sufficient reaction time is necessary to achieve high monomer conversion.
-
Monomer Purity: Impurities in the triallyl aconitate monomer can inhibit or retard the polymerization reaction, leading to higher residual monomer levels.
-
Solvent Choice: The solvent can affect the solubility of the growing polymer and the overall reaction kinetics.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of triallyl aconitate polymers and provides steps to resolve them.
| Issue | Potential Causes | Troubleshooting Steps |
| High Residual Monomer Content | 1. Incomplete polymerization. 2. Sub-optimal initiator concentration. 3. Incorrect polymerization temperature or time. 4. Diffusion limitations in the later stages of polymerization. | 1. Increase Polymerization Time: Extend the reaction time to allow for more complete monomer conversion. 2. Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal level for your system. See Table 1 for an illustrative example. 3. Adjust Polymerization Temperature: Increase the temperature to enhance the reaction rate, but be mindful of potential side reactions or polymer degradation. See Table 2 for an illustrative example. 4. Implement Post-Polymerization Treatment: Introduce a post-polymerization step, such as adding a redox initiator system or applying vacuum at an elevated temperature to remove unreacted monomer. |
| Polymer Gelation Occurs Too Early | 1. Initiator concentration is too high. 2. Polymerization temperature is too high. 3. High monomer concentration. | 1. Reduce Initiator Concentration: A lower initiator concentration will slow down the reaction and delay the gel point. 2. Lower Polymerization Temperature: Decrease the reaction temperature to have better control over the polymerization rate. 3. Decrease Monomer Concentration: If applicable, conduct the polymerization in a suitable solvent to reduce the overall concentration of the monomer. |
| Inconsistent Batch-to-Batch Results | 1. Variation in monomer purity. 2. Inconsistent reaction setup and conditions. 3. Inaccurate measurement of reagents. | 1. Ensure Monomer Purity: Use triallyl aconitate from a reliable source and consider purification if impurities are suspected. 2. Standardize the Protocol: Maintain consistent parameters such as stirring speed, heating method, and atmosphere (e.g., inert gas) for all reactions. 3. Calibrate Instruments: Ensure balances and other measuring equipment are properly calibrated. |
| Difficulty in Extracting Residual Monomer for Analysis | 1. Poor solubility of the polymer in the extraction solvent. 2. Trapping of the monomer within the highly cross-linked polymer network. | 1. Select an Appropriate Solvent: Choose a solvent that can swell the polymer network to facilitate the diffusion of the residual monomer. Acetone or acetonitrile are often good starting points.[7] 2. Increase Extraction Time and Temperature: Allow for a longer extraction period and consider gentle heating to improve extraction efficiency. 3. Use Ultrasonic Extraction: Sonication can help to disrupt the polymer matrix and enhance the extraction of the trapped monomer.[6] |
Data Presentation
Table 1: Illustrative Example of the Effect of Initiator Concentration on Residual Triallyl Aconitate Content
| Initiator Concentration (wt%) | Residual Monomer (wt%) |
| 0.1 | 8.5 |
| 0.5 | 3.2 |
| 1.0 | 1.8 |
| 2.0 | 2.5 (possible chain termination) |
Note: This is hypothetical data to illustrate a general trend. Optimal concentrations must be determined experimentally.
Table 2: Illustrative Example of the Effect of Polymerization Temperature on Residual Triallyl Aconitate Content
| Polymerization Temperature (°C) | Residual Monomer (wt%) |
| 60 | 6.8 |
| 70 | 3.5 |
| 80 | 1.9 |
| 90 | 2.2 (possible side reactions) |
Note: This is hypothetical data to illustrate a general trend. The optimal temperature must be determined experimentally.
Experimental Protocols
Protocol 1: Free Radical Polymerization of Triallyl Aconitate
Objective: To synthesize a triallyl aconitate polymer with low residual monomer content.
Materials:
-
Triallyl aconitate monomer
-
Free radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN))
-
Reaction solvent (optional, e.g., toluene or dimethylformamide)
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Preparation: The reaction vessel is charged with triallyl aconitate and, if used, the solvent.
-
Inert Atmosphere: The system is purged with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free radical polymerization.
-
Initiator Addition: The initiator is dissolved in a small amount of the reaction solvent and added to the reaction vessel.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 70-80 °C) and stirred continuously.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as viscometry or by taking aliquots for residual monomer analysis.
-
Termination and Purification: After the desired polymerization time, the reaction is cooled. The polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum to a constant weight.
Protocol 2: Quantification of Residual Triallyl Aconitate by GC-FID
Objective: To determine the amount of unreacted triallyl aconitate in the polymer.
Materials:
-
Triallyl aconitate polymer sample
-
Extraction solvent (e.g., acetone, acetonitrile)
-
Internal standard (e.g., a high-boiling point, non-reactive compound like undecane)
-
Vials for extraction and GC analysis
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Sample Preparation: A known mass of the polymer sample (e.g., 100 mg) is accurately weighed into a vial.
-
Extraction: A precise volume of the extraction solvent containing the internal standard at a known concentration is added to the vial.
-
Extraction Process: The vial is sealed and agitated (e.g., using a shaker or sonicator) for a specified period (e.g., 24 hours) to extract the residual monomer.
-
Calibration: A series of calibration standards of triallyl aconitate in the extraction solvent (with the internal standard) are prepared.
-
GC-FID Analysis: The calibration standards and the sample extract are injected into the GC-FID system.
-
Quantification: The peak areas of triallyl aconitate and the internal standard are used to construct a calibration curve. The concentration of residual triallyl aconitate in the sample extract is determined from this curve, and the weight percentage in the original polymer is calculated.
Visualizations
Caption: Workflow for Triallyl Aconitate Polymerization and Analysis.
References
- 1. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. polymersolutions.com [polymersolutions.com]
- 5. measurlabs.com [measurlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
mechanical properties of polymers crosslinked with triallyl aconitate versus other multifunctional monomers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the final mechanical properties and performance of a polymer network. This guide provides a comparative analysis of polymers crosslinked with various multifunctional monomers, with a special focus on triallyl aconitate (TAA). While direct, comprehensive experimental data on TAA-crosslinked polymers is limited in publicly available literature, this guide synthesizes available information on analogous crosslinkers to provide a predictive comparison.
Multifunctional monomers, possessing three or more reactive sites, are instrumental in forming three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance.[1] The structure of the crosslinking monomer, including the nature of the reactive groups (e.g., allyl, acrylate, methacrylate) and the flexibility of its backbone, dictates the crosslink density and, consequently, the macroscopic properties of the resulting polymer.[2][3]
This guide will compare the mechanical properties of polymers crosslinked with triallyl aconitate (TAA) against other widely used multifunctional monomers, namely triallyl isocyanurate (TAIC) and trimethylolpropane trimethacrylate (TMPTMA). Due to the scarcity of specific experimental data for TAA, its performance characteristics are inferred from the behavior of structurally similar allyl-based crosslinkers.
Comparison of Mechanical Properties
The mechanical properties of a crosslinked polymer are a direct function of the crosslinker's structure and its concentration. Generally, a higher crosslink density leads to increased stiffness (Young's Modulus) and tensile strength, but often at the expense of reduced elongation at break (flexibility).[2]
| Crosslinking Monomer | Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Key Characteristics & Citations |
| Triallyl Aconitate (TAA) | Various | Not Available | Not Available | Not Available | Expected to form relatively flexible networks due to the ester linkages in its backbone, potentially offering a balance of strength and toughness. The three allyl groups allow for a high degree of crosslinking. |
| Triallyl Isocyanurate (TAIC) | Expanded Polypropylene (EPP) | Improved | - | - | Significantly improves the crosslinking degree, hardness, tensile strength, and tear strength of EPP compared to TMPTMA.[4] Resins are noted to be extremely brittle.[5] |
| Polyethylene | - | - | - | Enhances heat resistance, flame resistance, solvent resistance, and mechanical strength.[6] | |
| Trimethylolpropane Trimethacrylate (TMPTMA) | Expanded Polypropylene (EPP) | Improved | - | - | Improves the crosslinking degree of polypropylene.[4] |
| PMMA Acrylic Resin | 93.2 ± 4.2 (at 20 wt%) | - | - | Can improve flexural strength of PMMA resins, though the effect is concentration-dependent.[7] |
Note: The table highlights the lack of specific quantitative data for TAA in the reviewed literature. The properties of TAIC and TMPTMA are presented to offer a comparative context.
Experimental Methodologies
The following are generalized experimental protocols for the synthesis and mechanical testing of crosslinked polymers, based on common practices found in the literature.
Synthesis of Crosslinked Polymer
A typical procedure for preparing a crosslinked polymer involves the following steps:
-
Monomer Mixture Preparation: The primary monomer (e.g., methyl methacrylate, ethylene-propylene copolymer) is mixed with the desired concentration of the multifunctional crosslinking monomer (e.g., TAA, TAIC, or TMPTMA) and a suitable polymerization initiator (e.g., dicumyl peroxide for thermal curing, a photoinitiator for UV curing).[4][6]
-
Degassing: The mixture is degassed to remove dissolved oxygen, which can inhibit radical polymerization.
-
Curing (Polymerization and Crosslinking): The monomer mixture is then subjected to conditions that initiate polymerization and crosslinking. This can be achieved through:
-
Thermal Curing: Heating the mixture to a specific temperature for a defined period to decompose the thermal initiator and generate radicals.
-
UV Curing: Exposing the mixture to ultraviolet light of a specific wavelength and intensity to activate the photoinitiator.
-
-
Post-Curing: The cured polymer may be subjected to a post-curing step at an elevated temperature to ensure complete reaction of the monomers and to relieve internal stresses.
Mechanical Property Testing
Standardized tests are employed to characterize the mechanical properties of the crosslinked polymers:
-
Tensile Testing: Performed according to ASTM D638 or ISO 527 standards. Dog-bone shaped specimens are pulled at a constant rate of displacement until failure. This test yields data on tensile strength, Young's modulus, and elongation at break.
-
Flexural Strength Testing: Conducted following ASTM D790 or ISO 178 standards. A rectangular specimen is supported at two points and a load is applied to the center until it fractures. This determines the material's ability to resist bending forces.[3]
-
Hardness Testing: Measured using techniques like Shore durometer (ASTM D2240) or Rockwell hardness (ASTM D785) to assess the material's resistance to indentation.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the relationships between the choice of crosslinker and the resulting polymer properties, as well as a typical experimental workflow.
Caption: Relationship between crosslinker choice and polymer properties.
Caption: Typical experimental workflow for crosslinked polymer synthesis and testing.
Conclusion
The selection of a multifunctional monomer is a critical step in tailoring the mechanical properties of a crosslinked polymer. While triallyl isocyanurate (TAIC) and trimethylolpropane trimethacrylate (TMPTMA) are well-documented crosslinkers that generally enhance the stiffness and strength of polymers, there is a notable absence of specific, comparative data for triallyl aconitate (TAA).
Based on its chemical structure featuring three allyl groups and flexible ester linkages, it is hypothesized that TAA could serve as a valuable crosslinker for applications requiring a balance between mechanical strength and toughness. However, further experimental investigation is imperative to quantify its effects on various polymer systems and to provide a direct comparison with other commercially available multifunctional monomers. Researchers are encouraged to conduct such studies to fill this knowledge gap and to explore the full potential of triallyl aconitate in the development of advanced polymer materials.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 6. TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber [sinocurechem.com]
- 7. Trimethylolpropane Trimethacrylate: From Industrial Preparation to Mechanical Performance_Chemicalbook [chemicalbook.com]
Comparative Guide to the Thermal Stability of Triallyl Aconitate-Based Polymer Alternatives
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymeric materials is a critical parameter for a wide range of applications, including in the development of drug delivery systems and biomedical devices. While triallyl aconitate-based polymers are of interest for their potential biocompatibility and crosslinking capabilities, publicly available data on their thermal properties is limited. This guide provides a comparative analysis of the thermal stability of potential alternatives, focusing on other multi-functional allyl and acrylate-based thermosetting polymers. The data presented herein is compiled from various scientific sources to offer a quantitative and objective comparison.
Comparison of Thermal Properties
The thermal stability of polymers is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of non-volatile residue (char yield). DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg), melting points, and curing behavior.
The following table summarizes key thermal properties for selected thermoset polymers that can be considered as alternatives to triallyl aconitate-based systems. It is important to note that these values can be influenced by experimental conditions such as heating rate and atmosphere.
| Polymer System | Onset Decomposition Temp. (T_onset) (°C) | Temp. of Max. Decomposition (T_max) (°C) | Char Yield at 600°C (%) (Inert Atmosphere) | Glass Transition Temp. (T_g) (°C) |
| Diallyl Phthalate (DAP) | ~350 | ~380 - 420 | ~10 - 20 | ~155 - 165 |
| Triallyl Cyanurate (TAC) | ~300 - 350 | ~370 - 450 | ~20 - 30 | Not clearly defined (highly crosslinked) |
| Crosslinked Poly(methyl methacrylate) (PMMA) | ~250 - 300 | ~350 - 400 | < 5 | ~105 - 130 |
| Crosslinked Polyacrylates | ~350 | ~400 - 450 | ~5 - 15 | Varies widely with monomer (~ -50 to 100) |
Note: The data presented is an aggregation from multiple sources and should be considered as representative values. Actual values may vary depending on the specific formulation, curing conditions, and analytical methodology.
Experimental Protocols
To ensure reproducibility and accurate comparison of thermal stability data, standardized experimental protocols are essential. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the characterization of thermoset polymers.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal degradation profile, including onset decomposition temperature, temperature of maximum decomposition rate, and char yield.
Apparatus: A thermogravravimetric analyzer capable of controlled heating in an inert or oxidative atmosphere.
Procedure:
-
Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600°C or 800°C).
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature to obtain the TGA curve.
-
Plot the first derivative of the weight loss with respect to temperature (DTG curve) to identify the temperature of maximum decomposition rate (T_max).
-
Determine the onset decomposition temperature (T_onset) from the TGA curve, often calculated as the intersection of the baseline tangent with the tangent at the point of maximum slope.
-
The percentage of weight remaining at the final temperature is recorded as the char yield.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as curing exotherms or melting endotherms.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, uniform sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Maintain a constant flow of inert gas (e.g., nitrogen) through the cell.
-
-
Thermal Program (for Tg determination):
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above the Tg.
-
Cool the sample at a controlled rate back to the starting temperature.
-
Reheat the sample at the same controlled rate. The second heating scan is typically used for Tg determination to erase any previous thermal history.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically reported as the midpoint of this transition.
-
Visualizing the Analysis Workflow
The logical flow of performing a comprehensive thermal stability analysis can be visualized as a structured workflow.
Navigating Biocompatibility: A Comparative Look at Triallyl Aconitate and its Alternatives for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design and development of novel biomedical devices and drug delivery systems. This guide provides a comparative overview of the biocompatibility of triallyl aconitate and two widely used alternatives: chitosan and Poly(lactic-co-glycolic acid) (PLGA). A notable scarcity of public data on the biocompatibility of triallyl aconitate necessitates a cautious approach and underscores the need for rigorous experimental evaluation before its adoption in biomedical applications.
While aconitic acid, the precursor to triallyl aconitate, is a component of the Krebs cycle and has been explored for creating biocompatible polyesters, specific toxicological data for triallyl aconitate remains largely unavailable.[1][2][3][4] A safety data sheet for cis-aconitic acid, an isomer of aconitic acid, indicates no available data for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] This significant data gap prevents a direct quantitative comparison with established biomaterials.
In contrast, extensive research has been conducted on the biocompatibility of chitosan and PLGA, providing a foundation for their widespread use in the biomedical field.
Comparative Biocompatibility Data
The following tables summarize key biocompatibility data for Chitosan and PLGA. It is important to note that the biocompatibility of these polymers can be influenced by factors such as molecular weight, degree of deacetylation (for chitosan), and the ratio of lactic to glycolic acid (for PLGA).
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Concentration | Cell Viability (%) | Source |
| Triallyl Aconitate | - | - | - | No data available | - |
| Chitosan Nanoparticles | Various | MTT | 0.01 - 10,000 µg/mL | >80% | [1][2] |
| PLGA | Various | - | - | Generally considered non-cytotoxic | [4][6][7] |
Table 2: In Vivo Toxicity Data
| Material | Animal Model | Administration Route | Dose | Observations | Source |
| Triallyl Aconitate | - | - | - | No data available | - |
| Chitosan Nanoparticles | Rat | Oral | Up to 100 mg/kg | Assessed as safe | [1][2] |
| PLGA | - | - | - | Generally considered non-toxic and biocompatible | [4][6][7] |
Experimental Protocols for Biocompatibility Assessment
For researchers seeking to evaluate the biocompatibility of triallyl aconitate or other novel biomaterials, the following are detailed protocols for two standard in vitro assays.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and expose the cells to various concentrations of the test biomaterial (e.g., triallyl aconitate extract) for a specified period (e.g., 24, 48, or 72 hours). Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).
-
After the exposure period, carefully aspirate the medium containing the test material.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan crystals.
-
Aspirate the MTT solution.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the negative control.
MTT Assay Workflow
Comet Assay for Genotoxicity Assessment
The comet assay, or single-cell gel electrophoresis assay, is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., ethidium bromide, SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with image analysis software
Protocol:
-
Prepare a suspension of cells that have been exposed to the test biomaterial.
-
Mix the cell suspension with LMPA and pipette onto a microscope slide pre-coated with NMPA.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.
-
Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralize and stain the slides with a fluorescent DNA-binding dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
Comet Assay Workflow
Conclusion
The selection of a biomaterial for any biomedical application demands a thorough understanding of its biocompatibility profile. While triallyl aconitate may hold promise due to its aconitic acid backbone, the current lack of publicly available safety and toxicity data is a significant hurdle for its immediate application. In contrast, materials like chitosan and PLGA have been extensively studied and have a more established record of biocompatibility. Researchers interested in utilizing triallyl aconitate are strongly encouraged to conduct comprehensive biocompatibility testing, including but not limited to cytotoxicity, genotoxicity, and in vivo toxicity studies, to ensure its safety and efficacy for the intended biomedical application. The provided experimental protocols can serve as a starting point for such essential evaluations.
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitic acid - Wikipedia [en.wikipedia.org]
- 5. CIS-ACONITIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Cis-Aconitic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
A Comparative Analysis of the Curing Kinetics of Allyl Esters: A Focus on Triallyl Aconitate and its Analogs
For researchers, scientists, and drug development professionals, understanding the curing kinetics of monomers is paramount for material selection and process optimization. This guide provides a comparative study of the curing kinetics of triallyl aconitate and other relevant allyl esters, supported by experimental data and detailed methodologies.
While specific quantitative data on the curing kinetics of triallyl aconitate is not extensively available in the public domain, a comparative analysis with other well-studied multi-allyl esters, such as diallyl phthalate (DAP) and triallyl isocyanurate (TAIC), can provide valuable insights into its potential curing behavior. The curing of these monomers, typically initiated by thermal decomposition of peroxides, results in the formation of a crosslinked polymer network.
Data Presentation: Curing Characteristics of Allyl Esters
The following table summarizes typical curing parameters for diallyl phthalate and triallyl isocyanurate, which can serve as a benchmark for future studies on triallyl aconitate. These values are often determined using techniques like Differential Scanning Calorimetry (DSC).
| Allyl Ester | Initiator | Peak Exotherm Temperature (°C) | Onset Temperature (°C) | Heat of Polymerization (J/g) |
| Diallyl Phthalate (DAP) | Dicumyl Peroxide | ~160 - 180 | ~140 - 160 | ~200 - 300 |
| Triallyl Isocyanurate (TAIC) | Dicumyl Peroxide | ~170 - 190 | ~150 - 170 | ~250 - 350 |
| Triallyl Aconitate | Dicumyl Peroxide | Data not available | Data not available | Data not available |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as the initiator concentration, heating rate, and purity of the monomer.
Experimental Protocols
The curing kinetics of allyl esters are commonly investigated using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR).
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful technique to determine the thermal properties of a material, including the heat flow associated with chemical reactions like polymerization.[1]
Methodology:
-
Sample Preparation: A precise amount of the allyl ester monomer is mixed with a specified concentration of a thermal initiator (e.g., dicumyl peroxide).
-
DSC Analysis: A small, hermetically sealed aluminum pan containing the mixture is placed in the DSC instrument. An empty, sealed pan is used as a reference.
-
Temperature Program: The sample is subjected to a controlled temperature program. This can be a non-isothermal scan, where the temperature is increased at a constant rate (e.g., 5, 10, 15, and 20 °C/min), or an isothermal scan, where the sample is held at a constant temperature for a period.[2]
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature or time. The curing process is observed as an exothermic peak.[3]
-
Data Analysis:
-
The onset temperature of curing is determined from the start of the exothermic peak.
-
The peak exotherm temperature indicates the temperature at which the curing reaction rate is at its maximum.
-
The heat of polymerization (ΔH) is calculated by integrating the area under the exothermic peak. This value is proportional to the total number of double bonds that have reacted.[4]
-
The degree of conversion (α) at any given time or temperature can be determined by dividing the partial heat of reaction at that point by the total heat of reaction.
-
Kinetic parameters , such as the activation energy (Ea) and the reaction order (n), can be calculated from the DSC data using various kinetic models (e.g., Kissinger, Ozawa-Flynn-Wall).[4]
-
Fourier Transform Infrared Spectroscopy (FTIR) for Curing Kinetics
FTIR spectroscopy can be used to monitor the disappearance of specific functional groups, providing real-time information about the extent of the curing reaction.
Methodology:
-
Sample Preparation: A thin film of the monomer-initiator mixture is placed between two potassium bromide (KBr) pellets or on an attenuated total reflectance (ATR) crystal.
-
FTIR Analysis: The sample is placed in the FTIR spectrometer, which is equipped with a heating stage to control the curing temperature.
-
Spectral Acquisition: Infrared spectra are collected at regular intervals as the sample is heated.
-
Data Analysis:
-
The curing reaction is monitored by observing the decrease in the absorbance of the characteristic peaks of the allyl double bonds (e.g., C=C stretching vibration around 1645 cm⁻¹).
-
An internal standard, a peak that does not change during the reaction (e.g., C=O stretching of the ester group), is often used for normalization.
-
The degree of conversion (α) can be calculated from the change in the peak area or height of the allyl double bond peak relative to its initial value.
-
Mandatory Visualization
Experimental Workflow for Curing Kinetics Analysis
The following diagram illustrates a typical workflow for the comparative study of the curing kinetics of allyl esters.
Logical Relationship of Curing Kinetic Parameters
The following diagram illustrates the relationship between the key parameters obtained from a typical non-isothermal DSC experiment.
References
A Comparative Guide to the Chemical Resistance of Polymeric Materials, with a Focus on the Assessment of Triallyl Aconitate-Containing Formulations
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Chemical Resistance in Polymeric Materials
The chemical resistance of a polymer is its ability to withstand exposure to chemical agents without significant degradation of its physical or mechanical properties.[1][2] For materials used in research and pharmaceutical development, where contact with a wide range of solvents, acids, bases, and other active substances is common, ensuring chemical compatibility is paramount to prevent material failure, contamination, and ensure the longevity of components.
Materials containing triallyl aconitate are of interest due to the crosslinking potential of the triallyl monomer, which can enhance thermal and mechanical properties. However, a thorough evaluation of its chemical resistance is crucial for its adoption in demanding applications. This guide provides the protocols for such an evaluation and compares the expected performance characteristics against established materials like Polyvinyl Chloride (PVC), Chlorinated Polyvinyl Chloride (CPVC), Polypropylene (PP), and Polyvinylidene Fluoride (PVDF).
Comparative Analysis of Chemical Resistance
The following table summarizes the chemical resistance of several common polymers. The data for PVC, CPVC, PP, and PVDF is based on generally available information. A column for a hypothetical triallyl aconitate-containing material is included to illustrate where experimentally determined data would be presented.
Data Presentation: Chemical Resistance Comparison
| Chemical Agent | Triallyl Aconitate Material | PVC (Polyvinyl Chloride) | CPVC (Chlorinated Polyvinyl Chloride) | PP (Polypropylene) | PVDF (Polyvinylidene Fluoride) |
| Acids (non-oxidizing) | |||||
| Hydrochloric Acid (10%) | Data Not Available | Excellent | Excellent | Excellent | Excellent |
| Sulfuric Acid (10%) | Data Not Available | Excellent | Excellent | Excellent | Excellent |
| Acids (oxidizing) | |||||
| Nitric Acid (40%) | Data Not Available | Good | Good | Poor | Excellent |
| Bases | |||||
| Sodium Hydroxide (50%) | Data Not Available | Excellent | Excellent | Excellent | Good (at room temp) |
| Ammonium Hydroxide | Data Not Available | Excellent | Good | Excellent | Excellent |
| Solvents | |||||
| Acetone | Data Not Available | Poor | Poor | Good | Fair |
| Ethanol | Data Not available | Good | Good | Excellent | Excellent |
| Toluene | Data Not Available | Poor | Poor | Fair | Good |
| Halogens | |||||
| Chlorine (wet) | Data Not Available | Fair | Good | Poor | Excellent |
| Oils and Hydrocarbons | |||||
| Mineral Oil | Data Not Available | Excellent | Excellent | Excellent | Excellent |
Rating Legend:
-
Excellent: No significant effect.
-
Good: Minor effect, slight swelling or discoloration.
-
Fair: Moderate effect, not recommended for continuous use.
-
Poor: Severe effect, not recommended for any use.
Experimental Protocols
The following experimental protocols are based on the ASTM D543 standard, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents," a widely accepted method for determining the chemical resistance of plastics.[1][3]
Specimen Preparation
-
Material: Prepare specimens of the triallyl aconitate-containing material and any alternative materials to be tested. Specimens can be in the form of tensile bars, disks, or other shapes as agreed upon for the specific tests.
-
Dimensions: Measure and record the initial dimensions (length, width, thickness) and weight of each specimen to a precision of 0.025 mm.[3]
-
Conditioning: Condition the specimens according to the material specifications, typically at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
Immersion Testing
-
Procedure: This is the most common method for evaluating chemical resistance.[1]
-
Place the conditioned and weighed specimens in a container with the chemical reagent, ensuring they are fully immersed.
-
Seal the container to prevent evaporation of the reagent.
-
Store the containers at a specified temperature (e.g., room temperature or an elevated temperature) for a set duration (e.g., 24 hours, 7 days, 30 days).
-
After the exposure period, remove the specimens, rinse with a suitable solvent (if necessary), and wipe dry.
-
Post-Immersion Analysis
A comprehensive assessment of chemical resistance involves evaluating changes in several key properties:
-
Change in Weight and Dimensions:
-
Reweigh and remeasure the specimens immediately after removal and cleaning.
-
Calculate the percentage change in weight and dimensions. Significant swelling or loss of material indicates poor chemical resistance.
-
-
Visual Inspection:
-
Visually inspect the specimens for any changes in appearance, such as discoloration, crazing, cracking, or dissolution.
-
-
Change in Mechanical Properties:
-
Conduct mechanical tests on both the exposed and unexposed (control) specimens. The most common tests include:
-
Tensile Strength and Elongation (ASTM D638): To determine the effect of the chemical on the material's strength and ductility.
-
Flexural Strength (ASTM D790): To assess changes in the material's stiffness and resistance to bending.
-
Hardness (ASTM D2240): To measure any softening or hardening of the material surface.
-
-
Reporting
The final report should include:
-
A detailed description of the materials tested.
-
The chemical reagents and their concentrations.
-
The exposure time and temperature.
-
The percentage change in weight and dimensions.
-
A description of any visual changes.
-
The percentage retention of mechanical properties (e.g., tensile strength) compared to the control specimens.
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the chemical resistance of a polymeric material.
Caption: Experimental workflow for assessing polymer chemical resistance.
Conclusion
While direct experimental data on the chemical resistance of materials containing triallyl aconitate is not yet widely published, the standardized protocols outlined in this guide provide a clear pathway for its evaluation. By following methodologies such as ASTM D543, researchers can generate the necessary data to compare its performance against well-established materials like PVC, CPVC, PP, and PVDF. This will enable an informed selection of materials for applications in research, drug development, and other fields where chemical resistance is a critical performance requirement.
References
A Comparative Guide to the Performance Evaluation of Triallyl Aconitate in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of triallyl aconitate as a novel crosslinking agent in acrylic pressure-sensitive adhesives (PSAs). Due to the limited availability of direct experimental data on triallyl aconitate in PSA formulations in public literature, this document presents a hypothetical comparison between a PSA modified with triallyl aconitate and one modified with a standard multifunctional acrylate crosslinker. The data presented herein is illustrative and intended to guide researchers in designing and evaluating their own experiments.
The viscoelastic properties of PSAs are critically balanced to achieve the desired tack, peel adhesion, and shear strength.[1] Crosslinking is a key method to modulate these properties, enhancing cohesive strength, thermal stability, and solvent resistance.[2] While standard crosslinkers like multifunctional acrylates are widely used, the exploration of novel agents such as triallyl aconitate, a trifunctional monomer derived from aconitic acid, opens avenues for developing PSAs with unique performance characteristics.[3][4]
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance of an acrylic PSA modified with triallyl aconitate compared to a standard formulation. The hypothetical data for the triallyl aconitate PSA is based on the premise that its higher functionality could lead to increased crosslinking density, potentially enhancing cohesive strength and thermal resistance.
| Performance Metric | Standard Multifunctional Acrylate Modified PSA | Triallyl Aconitate Modified PSA (Hypothetical) | Test Method |
| 180° Peel Adhesion (N/25 mm) | 8.5 ± 0.5 | 7.8 ± 0.6 | AFERA 5001 / ASTM D3330 |
| Loop Tack (N/25 mm) | 8.2 ± 0.7 | 7.5 ± 0.8 | AFERA 5015 / ASTM D6195 |
| Static Shear Strength (hours) | > 48 @ 2.5 kg, 25°C | > 72 @ 2.5 kg, 25°C | AFERA 5012 / ASTM D3654 |
| Shear Adhesion Failure Temperature (°C) | 115 ± 5 | 135 ± 5 | ASTM D4498 |
| Gel Content (%) | 85 ± 3 | 92 ± 2 | ASTM D3616 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Preparation of Pressure-Sensitive Adhesive Samples
An acrylic PSA base polymer is synthesized via solution polymerization of primary monomers such as 2-ethylhexyl acrylate and acrylic acid. The crosslinking agents (triallyl aconitate or a standard multifunctional acrylate like trimethylolpropane triacrylate) are added to the base polymer solution at a specified weight percentage along with a suitable photoinitiator. The formulated adhesive is then coated onto a polyester (PET) film to a controlled dry thickness (e.g., 50 µm) and cured using ultraviolet (UV) radiation.
180° Peel Adhesion Test
This test measures the force required to remove a PSA-coated tape from a standard test panel at a specified angle and speed.
-
Apparatus: Tensile testing machine.
-
Procedure:
-
A 25 mm wide strip of the PSA tape is applied to a clean stainless steel panel.
-
A 2 kg standard roller is passed over the tape twice to ensure intimate contact.
-
After a dwell time of 20 minutes, the panel is clamped in the lower jaw of the tensile tester.
-
The free end of the tape is folded back at a 180° angle and clamped in the upper jaw.
-
The tape is peeled from the panel at a constant speed of 300 mm/min.
-
The force required to peel the tape is recorded in Newtons per 25 mm.
-
Loop Tack Test
This test measures the initial adhesion or "grab" of a PSA.
-
Apparatus: Loop tack tester.
-
Procedure:
-
A loop of the PSA tape, with the adhesive side out, is prepared.
-
The loop is lowered onto a standard test surface (e.g., stainless steel) at a controlled speed until a defined area of the loop is in contact.
-
Without any external pressure applied, the loop is then withdrawn at a constant speed.
-
The maximum force required to separate the tape from the surface is recorded as the loop tack.
-
Static Shear Strength Test
This test determines the cohesive strength of the adhesive and its ability to resist shear forces.
-
Apparatus: Shear test stand with standard weights.
-
Procedure:
-
A 25 mm x 25 mm area of the PSA tape is applied to a stainless steel panel.
-
A 2 kg roller is passed over the tape to ensure proper bonding.
-
The panel is mounted vertically in a shear test stand.
-
A standard weight (e.g., 2.5 kg) is attached to the free end of the tape.
-
The time taken for the tape to fail cohesively (i.e., the adhesive splits) or adhesively (i.e., the tape peels off the panel) is recorded.
-
Visualizations
Experimental Workflow for PSA Performance Evaluation
The following diagram illustrates the logical workflow for the synthesis and performance evaluation of a novel crosslinker in a pressure-sensitive adhesive formulation.
Caption: Workflow for PSA synthesis, formulation, and performance testing.
References
- 1. Triallyl Isocyanurate|Cas 1025-15-6|Rubber Crosslinking Agent TAIC|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crosslinking of polymers from monofunctional acrylates via C–H bond activation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aconitic acid - Wikipedia [en.wikipedia.org]
Comparative Analysis of Triallyl Aconitate Reactivity Ratios in Copolymerization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Monomer Reactivity in Polymer Synthesis
In the synthesis of copolymers for advanced applications, including drug delivery and biomaterials, understanding the reactivity of individual monomers is paramount. The reactivity ratios of a comonomer pair are critical parameters that dictate the composition and microstructure of the resulting polymer, which in turn influence its physicochemical properties and performance. This guide provides a comparative framework for the reactivity ratios of triallyl aconitate (TAA), a trifunctional monomer with potential for creating crosslinked polymer networks.
Understanding Reactivity Ratios
In a binary copolymerization involving two monomers, M₁ and M₂, there are four possible propagation reactions, each with its own rate constant (k):
-
k₁₁: A growing polymer chain ending in an M₁ radical adds another M₁ monomer.
-
k₁₂: A growing polymer chain ending in an M₁ radical adds an M₂ monomer.
-
k₂₁: A growing polymer chain ending in an M₂ radical adds an M₁ monomer.
-
k₂₂: A growing polymer chain ending in an M₂ radical adds another M₂ monomer.
The reactivity ratios, r₁ and r₂, are defined as:
r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁
These ratios indicate the preference of a growing polymer radical to add a monomer of its own kind versus the other comonomer. The values of r₁ and r₂ determine the type of copolymer formed:
-
r₁ > 1, r₂ < 1: The copolymer will be enriched in monomer M₁.
-
r₁ < 1, r₂ > 1: The copolymer will be enriched in monomer M₂.
-
r₁ ≈ r₂ ≈ 1: A random copolymer is formed.
-
r₁ ≈ r₂ ≈ 0: An alternating copolymer is formed.
-
r₁r₂ = 1: An ideal copolymerization occurs, where the composition of the copolymer is the same as the feed composition.
Allyl monomers, such as triallyl aconitate, are known to exhibit low reactivity in radical polymerizations and a high propensity for chain transfer reactions.[1] This can make the determination of their reactivity ratios challenging and often results in low incorporation into the copolymer chain.
Comparative Reactivity Ratio Data
Due to the lack of specific data for triallyl aconitate, we present the reactivity ratios for the copolymerization of a structurally related allyl monomer, allyl glycidyl ether (AGE), with phenyl glycidyl ether (PGE), as an illustrative example.[2]
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type Indication |
| Phenyl Glycidyl Ether (PGE) | Allyl Glycidyl Ether (AGE) | 1.56 ± 0.01[2] | 0.66 ± 0.03[2] | Enriched in PGE |
This data suggests that in this specific system, the polymer radical ending in a PGE unit prefers to add another PGE monomer over an AGE monomer. Conversely, the radical ending in an AGE unit also shows a slight preference for adding a PGE monomer.
Experimental Protocols for Determining Reactivity Ratios
The determination of monomer reactivity ratios typically involves carrying out a series of copolymerization reactions at low conversion (<10%) with varying initial monomer feed compositions.[3] The composition of the resulting copolymer is then determined, and the data is analyzed using various linearization methods or non-linear least-squares analysis.
A. Polymerization Procedure (Generalized)
-
Monomer and Initiator Purification: Monomers (e.g., triallyl aconitate and a comonomer) are purified to remove inhibitors, typically by passing through a column of basic alumina or by distillation under reduced pressure. The initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is purified by recrystallization.
-
Reaction Setup: A series of reaction vessels are charged with different molar ratios of the two monomers. The solvent (if any) and the initiator are added.
-
Degassing: The reaction mixtures are thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessels are sealed and placed in a constant temperature bath to initiate polymerization. The reaction is allowed to proceed to a low conversion (typically 5-10%) to ensure that the monomer feed composition remains relatively constant.[3]
-
Termination and Isolation: The polymerization is quenched by rapid cooling and exposure to air. The copolymer is then isolated by precipitation in a non-solvent and purified by repeated dissolution and precipitation.
-
Drying: The purified copolymer is dried to a constant weight under vacuum.
B. Copolymer Composition Analysis
The composition of the isolated copolymer is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique for determining copolymer composition by integrating the signals corresponding to the characteristic protons of each monomer unit.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.
-
Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen, silicon), elemental analysis can be used to determine the copolymer composition.[3]
C. Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the monomer feed and copolymer composition data:
-
Fineman-Ross Method: A graphical linearization method.
-
Kelen-Tüdös Method: An improved graphical linearization method that gives more reliable results.[5]
-
Non-linear Least-Squares (NLLS) Analysis: A computational method that fits the data directly to the copolymerization equation and is considered the most accurate method.[6]
Visualizing the Process and Concepts
To aid in the understanding of the experimental workflow and the fundamental concepts of copolymerization, the following diagrams are provided.
Caption: Experimental workflow for determining reactivity ratios.
Caption: Propagation pathways in binary copolymerization.
References
- 1. gantrade.com [gantrade.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Triallyl Aconitate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of triallyl aconitate, a molecule of interest in various research and development sectors, necessitates the implementation of robust and validated analytical methods. The validation of an analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results. This guide provides a comparative overview of common analytical techniques that can be adapted and validated for the quantification of triallyl aconitate, based on methodologies applied to structurally related compounds.
The process of method validation involves assessing several key performance characteristics to demonstrate suitability. These typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques often employed for the analysis of organic acids and their esters. While specific data for triallyl aconitate is not available, the following table summarizes typical performance characteristics for these methods based on the analysis of related aconitate compounds and other organic acids.
| Parameter | HPLC | UPLC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[1] | > 0.995[2] | > 0.999[3] |
| Limit of Quantification (LOQ) | 1.2 µg/mL[2] | 30 pg on column[4][5] | 0.2–5 ng/mL[6] |
| Accuracy (% Recovery) | 96.95%[1] | 98.3–101.60%[3] | 80.2–92.1%[6] |
| Precision (RSD) | < 1.36%[1] | Intra-day and inter-day ≤2.56%[3] | Intra-day and inter-day 1.57% to 2.56%[3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for HPLC, UPLC-MS/MS, and GC-MS that can serve as a starting point for developing a specific method for triallyl aconitate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally unstable compounds.
Methodology:
-
Column: A common choice is a reverse-phase C18 column.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% phosphoric acid adjusted to a specific pH with triethylamine) and an organic solvent (e.g., acetonitrile) is often employed.[1]
-
Detection: UV detection at a wavelength determined by the maximum absorbance of triallyl aconitate.[1]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and then injected into the HPLC system.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher resolution, sensitivity, and selectivity compared to conventional HPLC, making it suitable for trace-level quantification.
Methodology:
-
Chromatography: UPLC is performed using a column packed with sub-2 µm particles, allowing for faster analysis and better separation.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of analysis.
-
Mass Spectrometry: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, which provides high selectivity and sensitivity.
-
Sample Preparation: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like triallyl aconitate, a derivatization step is typically required to increase volatility.
Methodology:
-
Derivatization: A derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the analyte into a more volatile derivative.[8]
-
GC Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5MS) for separation.[6] The oven temperature is programmed to ramp up to achieve optimal separation.[8]
-
MS Detection: The separated compounds are detected by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity.[8]
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of the key stages involved in the validation of an analytical method.
References
- 1. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triallyl-Based Crosslinking Agents in Industrial Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the enhancement of material properties through crosslinking is a cornerstone of innovation. This guide provides a comparative analysis of triallyl-based crosslinking agents, with a primary focus on Triallyl Isocyanurate (TAIC) and its isomer, Triallyl Cyanurate (TAC). While the initially specified "triallyl aconitate" is not commonly utilized in industrial applications, TAIC and TAC serve as prevalent and effective trifunctional monomers for modifying the properties of a wide range of polymers. This document will delve into their performance in key industrial polymers such as High-Density Polyethylene (HDPE), Ethylene Propylene Diene Monomer (EPDM), and Polyvinyl Chloride (PVC), comparing them with other alternatives and providing detailed experimental methodologies.
Performance Comparison of Crosslinking Co-agents
The selection of a crosslinking co-agent is critical in achieving desired material characteristics, including enhanced thermal stability, mechanical strength, and chemical resistance. TAIC and TAC are frequently employed in peroxide-based curing systems to improve crosslinking efficiency.
High-Density Polyethylene (HDPE)
In a study investigating the effects of a compounding cross-linker system on HDPE, a combination of Di-tert-butyl peroxide (DTBP) and TAIC was shown to significantly improve the material's properties. The addition of TAIC to the DTBP crosslinking system resulted in a notable increase in the cross-linking degree, heat deformation temperature, impact strength, and flexural strength compared to using DTBP alone.[1][2]
Table 1: Mechanical and Thermal Properties of Crosslinked HDPE [1][2]
| Formulation | Cross-linking Degree (%) | Heat Deformation Temp. (°C) | Impact Strength (kJ/m²) | Flexural Strength (MPa) |
| Neat HDPE | - | - | - | 27.5 |
| HDPE + 1.5% DTBP | 74.7 | 65.6 | 34.13 | 31.2 |
| HDPE + 1.5% DTBP + 0.5% TAIC | 82.1 | 80.1 | 104.73 | 33.6 |
EPDM and Silicone Rubbers
In the context of EPDM and High Consistency Silicone Rubber (HCR), both TAIC and TAC are effective in increasing the crosslink density.[3] Studies have shown that TAC can lead to a higher crosslink density and tensile strength when compared to another co-agent, Trimethylolpropane Trimethacrylate (TMPTMA).[3] In HCR silicone, TAIC proved to be a highly beneficial co-agent when used with vinyl-specific peroxides.[4]
The general effectiveness of common co-agents in increasing the degree of crosslinking is often ranked as follows: TAIC ≈ TAC > Divinylbenzene (DVB) > TMPTMA.[4]
PVC and EVA Formulations
In flexible PVC foam formulations, peroxide/co-agent systems are utilized to create a crosslinked network.[5][6] TMPTMA has been shown to be a reliable co-agent in this application, leading to a highly dense network.[5][6] For Ethylene Vinyl Acetate (EVA), TAIC is considered a highly effective co-agent for crosslinking.[7] In peroxide crosslinking systems for various thermoplastics, including PVC and EVA, TAIC is typically used at a concentration of 1-3% by weight, with 0.2-1% of a peroxide initiator like Dicumyl Peroxide (DCP).[7]
Experimental Protocols
To ensure replicability and standardization, detailed experimental protocols are essential. Below are methodologies for the preparation and evaluation of crosslinked polymers.
I. Formulation and Preparation of Crosslinked Polymer Samples
This protocol outlines the steps for preparing crosslinked High-Density Polyethylene (HDPE) samples.
Materials:
-
High-Density Polyethylene (HDPE) powder
-
Di-tert-butyl peroxide (DTBP) - Peroxide initiator
-
Triallyl Isocyanurate (TAIC) - Crosslinking co-agent
Procedure:
-
Drying: Dry the HDPE powder in a vacuum oven at 80°C for 4 hours to remove any moisture.
-
Premixing: In a high-speed mixer, blend the dried HDPE powder with the specified amounts of DTBP and TAIC (refer to Table 1 for example concentrations) for 10 minutes to ensure a homogeneous mixture.
-
Melt Blending: Transfer the premixed powder to an internal mixer (e.g., a Haake rheometer) and melt-blend at a set temperature (e.g., 160°C) and rotor speed (e.g., 60 rpm) for a specified duration (e.g., 8 minutes).
-
Compression Molding (Curing):
-
Place the melt-blended compound into a pre-heated mold.
-
Preheat the sample in the mold at the curing temperature (e.g., 180°C) for a short period (e.g., 3 minutes) under low pressure.
-
Increase the pressure to a high level (e.g., 10 MPa) and maintain it for the curing time (e.g., 10 minutes).
-
Cool the mold to room temperature under pressure before demolding the crosslinked HDPE sheet.
-
II. Determination of Gel Content (Degree of Crosslinking) - Based on ASTM D2765
The gel content is a measure of the degree of crosslinking and is determined by measuring the insoluble fraction of the polymer in a solvent.[8][9][10][11][12]
Apparatus:
-
Extraction apparatus (e.g., Soxhlet extractor)
-
120-mesh stainless steel cloth
-
Analytical balance
-
Drying oven
-
Solvent (e.g., Xylene)
Procedure:
-
Specimen Preparation: Cut a sample of the crosslinked polymer weighing approximately 0.3 g.
-
Initial Weighing: Accurately weigh the initial sample (W₁).
-
Extraction:
-
Place the sample in a pouch made from the 120-mesh stainless steel cloth.
-
Place the pouch in the extraction apparatus with a sufficient amount of xylene.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 12 hours.
-
-
Drying:
-
After extraction, remove the pouch and wash it with fresh solvent.
-
Dry the sample in a vacuum oven at 80°C until a constant weight is achieved.
-
-
Final Weighing: Accurately weigh the dried, extracted sample (W₂).
-
Calculation: Calculate the gel content using the following formula:
-
Gel Content (%) = (W₂ / W₁) × 100
-
Visualizing the Process: Experimental Workflow and Curing Mechanism
To better illustrate the relationships and processes involved in polymer crosslinking, the following diagrams are provided.
Caption: A typical experimental workflow for the preparation and evaluation of crosslinked polymers.
Caption: The peroxide-initiated crosslinking mechanism with the involvement of a co-agent.
References
- 1. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ace-laboratories.com [ace-laboratories.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. welltchemicals.com [welltchemicals.com]
- 8. matestlabs.com [matestlabs.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. img.antpedia.com [img.antpedia.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Aconitic Acid, Triallyl Ester
Immediate Action Advisory: Before proceeding with any handling or disposal of a substance identified as "Aconitic acid, triallyl ester," it is imperative to ascertain its specific chemical identity by locating the CAS (Chemical Abstracts Service) number on the product's label or its accompanying Safety Data Sheet (SDS). There is a significant discrepancy in the hazard information for substances with similar names, one of which is classified as acutely toxic.
Critical Identification: Two Potential Substances
Research has identified at least two different substances that may be referred to as "this compound" or "Triallyl Aconitate." The hazard profiles of these substances are vastly different, making correct identification essential for safe handling and disposal.
| Parameter | Substance 1 | Substance 2 |
| Common Name | Triallyl Aconitate | Triallyl Aconitate |
| CAS Number | Not definitively identified, but associated with an SDS indicating high toxicity | 13675-27-9 |
| Reported Hazards | Fatal if swallowed or if inhaled | A complete Safety Data Sheet with hazard information was not located in the search. |
Due to the severe hazard associated with one of the potential identities of this chemical, extreme caution is advised. If the CAS number on your container is not clearly identifiable, you must treat the substance as highly toxic.
Disposal Decision Workflow
The following workflow provides a step-by-step guide to ensure the safe and compliant disposal of "this compound."
Caption: A decision-making workflow for the proper disposal of this compound.
Standard Operating Procedure for Disposal
The following is a general procedural outline. This must be adapted to the specific guidance provided in the Safety Data Sheet for your particular substance.
1. Assessment and Preparation:
- Confirm the CAS number of the "this compound" you possess.
- Obtain and thoroughly review the corresponding Safety Data Sheet (SDS), paying close attention to Section 8 (Exposure Controls/Personal Protection) and Section 13 (Disposal Considerations).
- If the substance is the highly toxic variant or if the identity is unknown, immediately contact your institution's Environmental Health & Safety (EHS) department or a qualified hazardous waste disposal company for guidance.
2. Personal Protective Equipment (PPE):
- Wear appropriate PPE as specified in the SDS. This will likely include:
- Chemical-resistant gloves (e.g., nitrile).
- Safety glasses with side shields or chemical splash goggles.
- A lab coat or chemical-resistant apron.
- Closed-toe shoes.
- If the SDS indicates a respiratory hazard, use a NIOSH-approved respirator with the appropriate cartridges.
3. Waste Collection and Storage:
- The substance should be disposed of in its original container if possible, or in a new, compatible container that is in good condition.
- Ensure the container is tightly sealed to prevent leaks or spills.
- Label the waste container clearly with the full chemical name, CAS number, and all applicable hazard pictograms (e.g., "Toxic," "Hazardous to the Aquatic Environment").
- Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Professional Disposal:
- Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
- All disposal must be conducted through your institution's EHS program or a licensed hazardous waste disposal contractor.
- Provide the disposal contractor with a copy of the Safety Data Sheet. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. The user's primary responsibility is to identify the specific chemical they are working with and to follow the detailed instructions provided in the manufacturer's Safety Data Sheet.
Personal protective equipment for handling Aconitic acid, triallyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Aconitic acid, triallyl ester (also known as Triallyl Aconitate). The following procedures and data are compiled to ensure the safe use of this chemical in a laboratory setting, minimizing risks and providing clear guidance on operational and emergency protocols.
Key Quantitative Data
A summary of the known physical and chemical properties of this compound is presented below. Please note that some data is estimated and should be used as a guideline.
| Property | Value |
| Molecular Formula | C₁₅H₁₈O₆ |
| Molecular Weight | 294.3 g/mol |
| Boiling Point | 108 °C at 0.1 mmHg |
| Density (estimate) | 1.1975 g/cm³ |
| Refractive Index (estimate) | 1.4359 |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires adherence to the following procedural steps, from acquisition to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Compatibility: Keep away from strong oxidizing agents.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically required. For large-scale operations or in case of spills, use a NIOSH/MSHA or European Standard EN 136 approved respirator.
Handling and Use
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][2]
-
Avoid Inhalation: Avoid breathing vapors or mists.[1]
-
Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[1][2]
Spill and Leak Procedure
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2]
-
Clean-up: Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of contents/container to an approved waste disposal plant.[1] Do not empty into drains.[1]
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Response and First Aid
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2][3]
-
Ingestion: Clean mouth with water. Get medical attention.[1][3]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
-
Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[1]
Emergency Response Logic
Caption: Immediate actions for emergency response and first aid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
